5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-nitro-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFCBVFDMEAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650017 | |
| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-40-8 | |
| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. This pyridine derivative holds potential as a valuable building block in medicinal chemistry and drug discovery due to its unique electronic and structural features. This document details a feasible synthetic pathway, including experimental protocols for the key reaction steps. Furthermore, it outlines the necessary analytical techniques for the comprehensive characterization of the target molecule, supported by predictive data and analyses of related structures.
Introduction
Heterocyclic compounds containing the pyridine scaffold are of significant interest in pharmaceutical research due to their prevalence in a wide array of biologically active molecules. The introduction of a pyrazole moiety, another important pharmacophore, onto the pyridine ring can lead to novel compounds with unique pharmacological profiles. The specific compound, this compound, incorporates several key functional groups: a bromine atom, a nitro group, and a pyrazole ring. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications. This guide aims to provide researchers with the necessary information for the synthesis and thorough characterization of this promising compound.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway involves the initial synthesis of the key intermediate, 5-bromo-2-chloro-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrazole.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
The precursor, 5-bromo-2-chloro-3-nitropyridine, is synthesized from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer reaction. This involves the diazotization of the amino group followed by displacement with a chloride ion.
Step 2: Synthesis of this compound
The final product is obtained through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring of 5-bromo-2-chloro-3-nitropyridine is susceptible to attack by the nucleophilic pyrazole. The reaction typically proceeds in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-bromo-2-chloro-3-nitropyridine by column chromatography on silica gel.
Step 2: Synthesis of this compound
Materials:
-
5-Bromo-2-chloro-3-nitropyridine
-
Pyrazole
-
Potassium Carbonate (K2CO3) or Triethylamine (Et3N)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in acetonitrile or DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physicochemical properties and expected spectral data.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H5BrN4O2 |
| Molecular Weight | 269.06 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| 1H NMR | Signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and bromine atom. |
| 13C NMR | Signals for the eight carbon atoms in the molecule. The carbons attached to or near the nitro group and bromine will be significantly downfield. |
| Mass Spec (MS) | Molecular ion peak (M+) and isotopic pattern characteristic of a bromine-containing compound. |
| FT-IR | Characteristic absorption bands for N-O stretching (nitro group), C=N and C=C stretching (aromatic rings), and C-Br stretching. |
Workflow and Logical Relationships
The synthesis and characterization process follows a logical workflow, from starting materials to the final, purified, and well-characterized product.
Caption: Workflow for the synthesis and characterization process.
Conclusion
This technical guide outlines a reliable and straightforward synthetic route for the preparation of this compound. The detailed experimental protocols provide a solid foundation for researchers to synthesize this compound in a laboratory setting. While specific experimental characterization data is not widely published, the predicted spectral information and the outlined analytical workflow will enable scientists to confirm the structure and purity of the final product. The versatile nature of this molecule, with its multiple functional groups, makes it an attractive starting point for the development of new chemical entities with potential applications in drug discovery and materials science.
Physical and chemical properties of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its structural characteristics, physicochemical parameters, and spectral properties. Additionally, a plausible synthetic route is detailed, derived from established methodologies for analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine-based compounds.
Introduction
This compound is a substituted pyridine derivative featuring a bromine atom, a nitro group, and a pyrazole moiety. This combination of functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, and the specific substitutions on this molecule offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₄O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 269.05 g/mol | --INVALID-LINK--[1] |
| CAS Number | 446284-40-8 | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | 367.4 °C at 760 mmHg | |
| Density | 1.88 g/cm³ | |
| Refractive Index | 1.741 | |
| Solubility | Not available |
Synthesis
A potential precursor for this synthesis is 2,5-dibromo-3-nitropyridine. The 2-bromo substituent is generally more labile towards nucleophilic displacement than the 5-bromo substituent in such systems.
Proposed Synthesis Pathway:
References
In-depth Technical Guide: 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS 446284-40-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search for detailed technical data, specific experimental protocols, and biological activity information for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS 446284-40-8), publicly available information is limited. This guide consolidates the available data from chemical suppliers and related literature on similar compounds to provide a foundational understanding. Further experimental investigation is required to fully characterize this compound.
Core Compound Information
This compound is a substituted pyridine derivative containing a pyrazole moiety. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom, a nitro group, and a pyrazole ring provides multiple sites for further functionalization, making it an attractive scaffold for the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 446284-40-8 | Sinfoo Biotech[1] |
| Molecular Formula | C₈H₅BrN₄O₂ | CookeChem[2] |
| Molecular Weight | 269.05 g/mol | CookeChem[2] |
| Purity | Typically available at ≥95% | CookeChem[2] |
Note: Physical properties such as melting point, boiling point, and density have not been consistently reported across publicly available sources and require experimental verification.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis could involve the nucleophilic aromatic substitution of a suitable di-substituted pyridine with pyrazole. The starting material would likely be a 2,5-dihalogenated-3-nitropyridine, where the halogen at the 2-position is more labile and susceptible to substitution by the nitrogen of the pyrazole ring.
Workflow 1: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
2,5-Dibromo-3-nitropyridine
-
Pyrazole
-
Potassium carbonate (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in anhydrous DMF, add pyrazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and purification method, would need to be optimized.
Potential Applications and Biological Activity
While no specific biological activity or application for this compound has been documented in the available literature, the structural motifs present in the molecule are found in compounds with a wide range of biological activities. Pyrazole and pyridine cores are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[3]
Kinase Inhibition
The pyrazolopyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structural similarity of this compound to known kinase inhibitors suggests it could serve as a starting point for the development of novel therapeutic agents targeting various kinases.
Signaling Pathway 1: Generic Kinase Inhibition Pathway
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Conclusion and Future Directions
This compound is a chemical compound with potential for further development in medicinal chemistry. The lack of comprehensive public data necessitates experimental work to fully elucidate its properties and potential applications. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol, along with complete spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of its melting point.
-
Biological Screening: Evaluation of its biological activity against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand how modifications to the chemical structure impact its biological activity.
This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.
References
- 1. This compound,(CAS# 446284-40-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound , 95% , 446284-40-8 - CookeChem [cookechem.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural confirmation of the novel heterocyclic compound, 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The precise determination of its chemical structure is paramount for understanding its reactivity, biological activity, and for ensuring purity and quality control. This guide outlines a systematic approach to its structure elucidation, employing a combination of spectroscopic and crystallographic techniques. While specific experimental data for this exact molecule is not widely published, this document presents a robust, hypothetical elucidation based on established chemical principles and data from analogous structures.
The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction between 2,5-dibromo-3-nitropyridine and pyrazole. The regioselectivity of this reaction is a key aspect to be confirmed by the analytical methods detailed herein.
Spectroscopic and Crystallographic Analysis
The definitive structure of this compound is established through a multi-technique approach, providing orthogonal data points for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For the title compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide detailed information about the proton and carbon environments and their connectivity.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.7 | d | 1H | H-6 (Pyridine) |
| ~8.5 | d | 1H | H-4 (Pyridine) |
| ~7.8 | d | 1H | H-5' (Pyrazole) |
| ~7.6 | d | 1H | H-3' (Pyrazole) |
| ~6.5 | t | 1H | H-4' (Pyrazole) |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~145 | C-3 (Pyridine) |
| ~142 | C-5' (Pyrazole) |
| ~135 | C-4 (Pyridine) |
| ~128 | C-3' (Pyrazole) |
| ~118 | C-5 (Pyridine) |
| ~110 | C-4' (Pyrazole) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₈H₅BrN₄O₂ |
| Molecular Weight | 269.05 g/mol |
| [M+H]⁺ (HRMS) | 268.9672 (calculated for C₈H₆⁷⁹BrN₄O₂) |
| Isotopic Pattern | Presence of M and M+2 peaks in an approximate 1:1 ratio, characteristic of a bromine atom. |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show initial loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine and pyrazole rings.
Single Crystal X-ray Diffraction
The unequivocal proof of structure, including the specific arrangement of atoms in three-dimensional space and the regiochemistry of the pyrazole linkage, is provided by single-crystal X-ray diffraction.
Expected Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| Key Bond Lengths | C-Br: ~1.90 Å, C-N (nitro): ~1.45 Å, N-N (pyrazole): ~1.35 Å |
| Key Bond Angles | C-N-O (nitro): ~118°, Angles within pyridine and pyrazole rings consistent with aromatic systems. |
| Dihedral Angle | A measurable twist between the pyridine and pyrazole rings. |
Experimental Protocols
The following are detailed, generalized protocols for the analytical techniques described above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 20 ppm
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).
Mass Spectrometry Protocol (ESI-HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquisition Parameters:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Mass range: m/z 50-500.
-
Capillary voltage: 3.5 kV.
-
Source temperature: 120 °C.
-
Data is acquired in centroid mode.
-
-
Data Analysis: The accurate mass of the protonated molecular ion ([M+H]⁺) is used to determine the elemental composition using the instrument's software.
Single Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Instrument: A single-crystal X-ray diffractometer with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and protocols offer a robust framework for the characterization of this and other novel heterocyclic compounds, ensuring the foundational accuracy required for further research and development.
Spectroscopic Profile of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. Due to the limited availability of published experimental data for this specific molecule in public-access databases, this guide focuses on predicted spectroscopic characteristics based on its structural features and provides generalized experimental protocols for obtaining such data.
Compound Structure and Properties
Chemical Structure:
Molecular Formula: C₈H₅BrN₄O₂[1]
Molecular Weight: 269.05 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its functional groups and structural analogues.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| ~8.8 - 9.0 | d | H on Pyridine Ring | ~150 - 155 |
| ~8.6 - 8.8 | d | H on Pyridine Ring | ~145 - 150 |
| ~8.0 - 8.2 | d | H on Pyrazole Ring | ~140 - 145 |
| ~7.7 - 7.9 | dd | H on Pyrazole Ring | ~130 - 135 |
| ~6.5 - 6.7 | t | H on Pyrazole Ring | ~125 - 130 |
| ~110 - 115 | |||
| ~105 - 110 | |||
| ~100 - 105 |
Note: Predicted chemical shifts are highly dependent on the solvent and experimental conditions. These are estimated ranges.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| 1550 - 1475 | Asymmetric NO₂ Stretch[2] | Strong |
| 1360 - 1290 | Symmetric NO₂ Stretch[2] | Strong |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak |
| 1600 - 1450 | C=C and C=N Stretch (Aromatic Rings) | Medium |
| 890 - 835 | NO₂ Scissoring | Medium |
| ~1100 | C-N Stretch | Medium |
| ~700 | C-Br Stretch | Medium-Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 269/271 | Molecular ion peak (M⁺) showing a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[3] |
| [M-NO₂]⁺ | Fragment corresponding to the loss of a nitro group. |
| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |
| Fragments of pyridine and pyrazole rings | Further fragmentation will lead to characteristic ions of the heterocyclic rings. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[4]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.[4]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Use a hydraulic press to form a thin, transparent pellet.[5]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purity.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and determining the fragmentation pattern.[6][7]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.[6][7]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of the target compound.
References
- 1. This compound , 95% , 446284-40-8 - CookeChem [cookechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively derivatized, leading to a vast library of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4]
Key Molecular Targets
Numerous studies have demonstrated that pyrazole derivatives can effectively inhibit various protein kinases that are often dysregulated in cancer.[1][4][5] These include:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[1][6][7]
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazole compounds act as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, drives the growth and proliferation of many types of cancer cells.[1][8][9]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, pyrazole derivatives can suppress tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11][12]
-
Other Kinases: Pyrazole scaffolds have also been incorporated into inhibitors of other important cancer-related kinases such as BRAF, BTK, and p38 MAPK.[1][13][14]
Quantitative Anticancer Data of Representative Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 29 | MCF7 (Breast) | 17.12 | [1] |
| HepG2 (Liver) | 10.05 | [1] | |
| A549 (Lung) | 29.95 | [1] | |
| Caco2 (Colon) | 25.24 | [1] | |
| Compound 33 | HCT116 (Colon) | <23.7 | [1] |
| MCF7 (Breast) | <23.7 | [1] | |
| HepG2 (Liver) | <23.7 | [1] | |
| A549 (Lung) | <23.7 | [1] | |
| Compound 34 | HCT116 (Colon) | <23.7 | [1] |
| MCF7 (Breast) | <23.7 | [1] | |
| HepG2 (Liver) | <23.7 | [1] | |
| A549 (Lung) | <23.7 | [1] | |
| Compound 43 | MCF7 (Breast) | 0.25 | [1] |
| Compound 55 | MCF7 (Breast) | 6.53 | [1] |
| A549 (Lung) | 26.40 | [1] | |
| HCT116 (Colon) | 59.84 | [1] | |
| Compound 59 | HepG2 (Liver) | 2 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways targeted by anticancer pyrazole derivatives.
Caption: EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.
Caption: CDK2 Signaling Pathway and its Inhibition.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[13][17] Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.
Spectrum of Activity
Substituted pyrazoles have been reported to be effective against both Gram-positive and Gram-negative bacteria.[17] Some derivatives also exhibit promising antifungal activity. The specific substitutions on the pyrazole ring play a crucial role in determining the antimicrobial efficacy and the spectrum of activity.
Quantitative Antimicrobial Data of Representative Pyrazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 7b | Staphylococcus aureus | 12.5 | [18] |
| Escherichia coli | 25 | [18] | |
| Compound 8b | Staphylococcus aureus | 12.5 | [18] |
| Escherichia coli | 25 | [18] | |
| Compound 21a | Staphylococcus aureus | 62.5-125 | |
| Bacillus subtilis | 62.5-125 | ||
| Klebsiella pneumoniae | 62.5-125 | ||
| Escherichia coli | 62.5-125 | ||
| Candida albicans | 2.9-7.8 | ||
| Aspergillus flavus | 2.9-7.8 |
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[19][20][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile Petri dishes
-
Pyrazole derivative (test compound)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Sterile paper discs (6 mm in diameter)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth. The turbidity of the suspension should be adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the agar plate to create a confluent lawn of growth.[22][23]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar plate. Also, place discs with the positive and negative controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Experimental Workflow Visualization
Caption: Workflow for Agar Diffusion Antimicrobial Assay.
Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[11][14][24] This selectivity is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of the COX-2 enzyme.[14][18][25] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are potent inflammatory mediators.[5][26] Some pyrazole derivatives have also been shown to modulate other inflammatory pathways, such as the p38 MAPK pathway.[2][13][14][27]
Quantitative Anti-inflammatory Data of Representative Pyrazole Derivatives
The following table shows the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced paw edema model. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Celecoxib | 10 | 82.8 | [27] |
| Compound 144 | 10 | 78.9-96 | [27] |
| Compound 145 | 10 | 78.9-96 | [27] |
| Compound 146 | 10 | 78.9-96 | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[28][29][30][31]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Pyrazole derivative (test compound)
-
Vehicle for compound administration (e.g., saline, Tween 80)
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivative, vehicle, or positive control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[31]
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[31]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway Visualization
The following diagrams depict key inflammatory signaling pathways modulated by pyrazole derivatives.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. elgenelim.com [elgenelim.com]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. asm.org [asm.org]
- 24. mdpi.com [mdpi.com]
- 25. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. inotiv.com [inotiv.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Nitropyridines: A Comprehensive Review for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this nitrogen-containing heterocycle.[1][2] Among the vast array of pyridine derivatives, substituted nitropyridines have emerged as a versatile and crucial class of compounds. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and biological activity of the pyridine ring, making these compounds valuable precursors and pharmacophores in the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted nitropyridines, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.
Anticancer Applications
Substituted nitropyridines have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.
Kinase Inhibition
Several substituted nitropyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cancer cell signaling pathways.
-
Janus Kinase 2 (JAK2) Inhibition: A series of sulfamides derived from 2-amino-3-methylpyridine, following a synthetic route involving the oxidation of a methyl group to a carboxylic acid and subsequent coupling reactions, have shown inhibitory activity against JAK2 with IC50 values in the range of 8.5–12.2 µM.[1][2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Pyridine-urea derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds exhibiting potent inhibition of VEGFR-2. For instance, certain derivatives displayed IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM against VEGFR-2.[4] These compounds interfere with the VEGF signaling pathway, a key driver of tumor angiogenesis.
Antiproliferative Activity
Substituted nitropyridines have exhibited broad-spectrum antiproliferative activity against a variety of human cancer cell lines.
-
Prostate Cancer: Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, which is synthesized from 2-chloro-5-nitropyridine, have shown activity against prostate cancer cell lines such as PC3, LNCaP, and DU145.[1]
-
Breast, Liver, and Colon Cancer: Newly synthesized nicotinamide and thienopyridine derivatives have demonstrated interesting antitumor activity, particularly against hepatocellular (HepG-2) and colon (HCT-116) cancer cell lines.[5] Some pyridine-urea compounds also showed excellent antiproliferative activity against the MCF-7 breast cancer cell line, with one derivative being significantly more potent than doxorubicin and sorafenib.[4]
-
Broad Spectrum Activity: A range of pyridine, pyran, and pyrimidine derivatives synthesized from nitrobenzosuberone have exhibited in vitro antitumor activity against 59 different human tumor cell lines, including leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers.[6]
MALT1 Protease Inhibition
A series of pyridine-based compounds have been synthesized as inhibitors of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a key therapeutic target in certain types of lymphoma. The IC50 values for these inhibitors were found to be in the nanomolar range (1–500 nM).[7]
Table 1: Anticancer Activity of Substituted Nitropyridines
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Pyridine-derived Sulfamides | JAK2 | 8.5–12.2 µM | [1][2] |
| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 µM | [4] |
| Pyridine-ureas | MCF-7 (Breast Cancer) | 0.22 µM - 23.02 µM | [4] |
| Pyridine-based MALT1 Inhibitors | MALT1 Protease | 1–500 nM | [7] |
| Nicotinamide & Thienopyridine Derivatives | HCT-116, HepG-2 | - | [5] |
| Pyridine Thioglycosides | HepG2, H460, MCF-7, U251 | - | [8] |
Antimicrobial Applications
The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Substituted nitropyridines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Antibacterial Activity
-
Broad-Spectrum Activity: Nitropyridine-containing metal complexes have demonstrated antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with activity comparable to ciprofloxacin.[7] Silver complexes of nitropyridine derivatives have also shown moderate to good antibacterial activity.[7]
-
Activity against Drug-Resistant Bacteria: Ester and ether-bridged nitropyridyl ligands have exhibited antibacterial activity against Gram-negative bacteria, including drug-resistant Klebsiella pneumoniae.[9]
-
Specific Bacterial Species: Pyrazole and imidazole derivatives of 3-nitropyridines have shown moderate antibacterial activity against S. aureus and E. coli.[7] A phenolic derivative of a (pyridin-2-yl)piperazine compound displayed moderate activity against B. subtilis with a MIC of 62.5 μg/mL.[7] C2-substituted 1,4-dihydropyridine analogues have also been evaluated, with one derivative showing significant activity against Mycobacterium smegmatis (MIC = 9 μg/mL), S. aureus (MIC = 25 μg/mL), and E. coli (MIC = 100 μg/mL).[10]
Antifungal Activity
-
Nitropyridine-containing complexes have shown antifungal activity against Candida albicans, with efficacy comparable to Nystatin.[7] A phenolic derivative of a (pyridin-2-yl)piperazine also showed moderate activity against Candida krusei with a MIC of 62.5 μg/mL.[7]
Table 2: Antimicrobial Activity of Substituted Nitropyridines
| Compound Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Nitropyridine-containing Metal Complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin (9.1–17.9 mm) | [7] |
| Nitropyridine-containing Metal Complexes | C. albicans | Comparable to Nystatin (21.9–25.3 mm) | [7] |
| Ester and Ether Bridged Nitropyridyl Ligands | MDR-K. pneumoniae | 0.22 to 0.24 mM | [9] |
| Phenolic (Pyridin-2-yl)piperazine Derivative | B. subtilis | 62.5 μg/mL | [7] |
| Phenolic (Pyridin-2-yl)piperazine Derivative | C. krusei | 62.5 μg/mL | [7] |
| C2-Substituted 1,4-Dihydropyridine | M. smegmatis | 9 μg/mL | [10] |
| C2-Substituted 1,4-Dihydropyridine | S. aureus | 25 μg/mL | [10] |
| C2-Substituted 1,4-Dihydropyridine | E. coli | 100 μg/mL | [10] |
Anti-inflammatory Applications
Inflammation is a key pathological feature of many chronic diseases. Substituted nitropyridines have been investigated as potential anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Derivatives of pyrazolo[3,4-d]pyrimidines have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values as low as 0.04 ± 0.02 μmol, comparable to the standard drug celecoxib.[11]
Phosphodiesterase 4 (PDE4) Inhibition
Solid-phase synthesis has been utilized to create PDE4 inhibitors. The most active compounds were found to inhibit PDE4 with an IC50 comparable to that of rolipram and exhibited favorable pharmacokinetic profiles.[7]
Table 3: Anti-inflammatory Activity of Substituted Nitropyridines
| Compound Class | Target | Activity (IC50/ED50) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-2 | 0.04 ± 0.02 μmol | [11] |
| Solid-phase Synthesized Derivatives | PDE4 | Comparable to Rolipram | [7] |
Structure-Activity Relationships (SAR)
The biological activity of substituted nitropyridines is highly dependent on the nature and position of the substituents on the pyridine ring.
-
Enhancing Antiproliferative Activity: The presence and positions of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring have been found to enhance antiproliferative activity against various cancer cell lines.[12]
-
Decreasing Antiproliferative Activity: Conversely, the introduction of halogen atoms or bulky groups into the structure of pyridine derivatives tends to result in lower antiproliferative activity.[12]
-
Lipophilicity in Antimicrobial Activity: In a series of C2-substituted 1,4-dihydropyridine analogues, an increase in the bulk of the substituent at the C2 position, which correlated with increased lipophilicity (log P values), led to improved antibacterial activity.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a versatile and commonly used starting material for the synthesis of various biologically active molecules.[1]
Method 1: From 2-Hydroxy-5-nitropyridine
-
Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), ice water, 40 wt% aqueous sodium hydroxide solution, dichloromethane.
-
Procedure:
-
In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine (0.1 mole), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mole).[13]
-
Heat the mixture and stir at 100-105°C for 5 hours.[13]
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.[13]
-
Slowly pour the residue into 120 g of ice water and stir thoroughly.[13]
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[13]
-
Separate the layers and extract the aqueous layer three times with dichloromethane.[13]
-
Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.[13]
-
Recover the dichloromethane by distillation and dry the product to obtain 2-chloro-5-nitropyridine.[13]
-
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.
-
Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Materials: Recombinant Human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly (Glu:Tyr, 4:1)), test inhibitor, Kinase-Glo® MAX reagent, white 96-well plates.
-
Procedure:
-
Master Mixture Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
Plate Setup: Add the master mixture to the wells of a white 96-well plate.
-
Inhibitor Addition: Add the diluted test inhibitor to the "Test Inhibitor" wells. Add buffer with the same DMSO concentration to the "Positive Control" and "Blank" (no enzyme) wells.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[14]
-
Luminescence Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][7]
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Human cancer cell lines (e.g., MCF-7, HCT-116), RPMI 1640 medium, fetal bovine serum (FBS), L-glutamine, 96-well microtiter plates, test compounds, MTT solution (5 mg/mL in PBS), solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Inoculate cells into 96-well plates at a suitable density and incubate for 24 hours.[15]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8][15]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VEGFR-2 signaling pathway and point of inhibition by substituted nitropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic molecule with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthetic pathway derived from established chemical principles, and a discussion of its developmental history based on the synthesis of its core structural motifs. While specific biological data for this compound is not extensively documented in publicly available literature, this guide explores the potential biological significance of its constituent chemical moieties, the pyrazolylpyridines, which are known to exhibit a wide range of pharmacological activities.
Introduction
This compound is a substituted pyridine derivative characterized by the presence of a bromo, a nitro, and a pyrazolyl group attached to the pyridine ring. The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a compound of interest for further investigation and functionalization. The presence of the pyrazole moiety is of particular significance, as pyrazole and its derivatives are known to be pharmacologically important scaffolds with a broad spectrum of biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides essential information for handling, characterization, and experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 446284-40-8 |
| Molecular Formula | C₈H₅BrN₄O₂ |
| Molecular Weight | 269.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Purity | Typically available at ≥95% |
Plausible Synthetic Pathway
A schematic of the proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions found in the chemical literature.
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure is adapted from the nitration of 2-amino-5-bromopyridine.[1][2]
-
Materials: 2-amino-5-bromopyridine, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, Water, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-5-bromopyridine (1 equivalent) to concentrated sulfuric acid.
-
Maintain the temperature below 5°C and add fuming nitric acid (1.1 equivalents) dropwise.
-
After the addition is complete, continue stirring at 0-5°C for one hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.
-
Step 2: Synthesis of 2-Chloro-5-bromo-3-nitropyridine via Sandmeyer Reaction
This protocol describes a classic Sandmeyer reaction to convert the amino group to a chloro group.[3]
-
Materials: 2-Amino-5-bromo-3-nitropyridine, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl), Ice.
-
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas to cease.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-bromo-3-nitropyridine.
-
Step 3: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution of the chloro group with pyrazole.
-
Materials: 2-Chloro-5-bromo-3-nitropyridine, Pyrazole, a suitable base (e.g., Potassium Carbonate, K₂CO₃), and a polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile).
-
Procedure:
-
To a solution of 2-chloro-5-bromo-3-nitropyridine (1 equivalent) in the chosen solvent, add pyrazole (1.2 equivalents) and the base (2 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
-
History and Discovery
The specific discovery of this compound is not prominently documented in scientific literature. However, the history of its constituent parts provides context for its development. The Sandmeyer reaction, a key transformation in its plausible synthesis, was discovered by Traugott Sandmeyer in 1884.[3] The synthesis and study of pyrazolylpyridines as ligands for metal complexes and as pharmacologically active agents have been an active area of research for several decades. The development of this particular molecule likely arose from systematic explorations of pyridine chemistry, aiming to create novel structures for screening in drug discovery or for use as building blocks in the synthesis of more complex molecules.
Potential Applications and Biological Significance
While specific biological activity data for this compound is scarce, the pyrazole and pyridine moieties are prevalent in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Similarly, the pyridine ring is a core component of many pharmaceuticals.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic attack. This reactivity can be exploited for further chemical modifications. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of other functional groups.
A potential logical relationship for the utility of this compound in further synthetic applications is illustrated below:
Caption: Potential synthetic utility of this compound.
Given its structure, this compound serves as a versatile intermediate for the synthesis of a library of more complex molecules for screening in drug discovery programs, particularly in the search for kinase inhibitors or other enzyme-targeted therapies where substituted heterocyclic scaffolds are common.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While its specific history and biological profile are yet to be fully elucidated in public domain literature, its chemical structure suggests a rich reactivity that can be exploited for the generation of diverse molecular architectures. The plausible synthetic route detailed in this guide provides a practical approach for its preparation, enabling further research into its properties and potential applications. Researchers in drug discovery and materials science may find this compound to be a valuable starting point for the development of novel and functional molecules.
References
Potential Therapeutic Targets of Pyrazole-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a cornerstone in the development of numerous therapeutic agents.[3] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Key Therapeutic Targets and Quantitative Data
The therapeutic efficacy of pyrazole derivatives stems from their ability to selectively interact with and modulate the activity of various enzymes and receptors. The following tables summarize the inhibitory activities of representative pyrazole-containing compounds against their primary targets.
Table 1: Pyrazole-Containing Compounds as Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Ruxolitinib | JAK1 | 3.3 | In vitro kinase assay |
| JAK2 | 2.8 | In vitro kinase assay | |
| Axitinib | VEGFR-1 | 1.2 | Cell-free assay |
| VEGFR-2 | 0.2 | Cell-free assay | |
| VEGFR-3 | 0.1-0.3 | Cell-free assay | |
| Erlotinib | EGFR | 2 | Cell-free assay |
| Afuresertib | Akt1 | 0.08 (Ki) | In vitro kinase assay |
| AT7519 | CDK1, 2, 4, 6, 9 | 10-210 | In vitro kinase assay |
| Compound 19 | CDK4 | 420 | In vitro kinase assay |
| Compound 22 | CDK (general) | 192-924 (µM) | Pancreatic cancer cell lines |
| Compound 43 | PI3K | 250 | Breast cancer cells (MCF7) |
| Compound 48 | Haspin | 1700 (HCT116), 3600 (HeLa) | Cellular assay |
| NMS-P937 | PLK1 | - | Phase I clinical trials |
| SGI-1776 | PIM1 | - | Kinase profiling services |
Table 2: Pyrazole-Containing Compounds as Anti-inflammatory Agents
| Compound/Drug Name | Target Enzyme | IC50 (nM) | Cell Line/Assay Conditions |
| Celecoxib | COX-2 | 40 | Sf9 cells |
| Compound 178 | p38α MAPK | 69 (µM) | In vitro kinase assay |
Table 3: Pyrazole-Containing Compounds in Neurodegenerative Diseases
| Compound Name | Target Enzyme | IC50 (µM) | Assay Conditions |
| Compound 2l | Acetylcholinesterase (AChE) | 0.040 | Spectrophotometric method |
| Compound 2j | Acetylcholinesterase (AChE) | 0.062 | Spectrophotometric method |
| Compound 2a | Acetylcholinesterase (AChE) | 0.107 | Spectrophotometric method |
| Selegiline (a non-pyrazole MAO-B inhibitor for context) | MAO-B | - | Widely documented |
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class/Name | Target Organism(s) | MIC (µg/mL) |
| Pyrazole-thiazole derivatives | MRSA | <0.2 (MBC) |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | <1 |
| Coumarin-substituted pyrazoles | S. aureus, P. aeruginosa | 1.56-6.25 |
| Pyrazole-fused diterpenoids | S. aureus | 0.71 |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria and Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the therapeutic potential of pyrazole-containing compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test pyrazole compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound, a known inhibitor as a positive control, and DMSO as a negative control.
-
Enzyme Addition: Add 2 µL of the kinase enzyme solution to all assay wells.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO).[7]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This in vivo model is used to evaluate the anti-inflammatory effects of pyrazole compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Test pyrazole compound
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole compound or vehicle orally or intraperitoneally to different groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by pyrazole-containing compounds is essential for a comprehensive understanding of their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Compounds.
Caption: COX-2 Pathway and Inhibition by Pyrazole Compounds.
Caption: General Experimental Workflow for Kinase Inhibitor Discovery.
Conclusion
The pyrazole scaffold is a remarkably versatile and privileged structure in modern drug discovery, with its derivatives targeting a wide range of clinically relevant proteins. The ability of pyrazole-containing compounds to act as potent and selective inhibitors of kinases, cyclooxygenases, and other key enzymes underscores their therapeutic potential in oncology, inflammation, and neurodegenerative disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, facilitating the continued exploration and optimization of pyrazole-based therapeutics. Future research will undoubtedly uncover new targets and refine existing compounds, further solidifying the importance of the pyrazole nucleus in medicinal chemistry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase | MDPI [mdpi.com]
In Silico Prediction of ADMET Properties for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel heterocyclic compound, 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. In the quest for new therapeutic agents, early assessment of a compound's pharmacokinetic and safety profile is paramount to de-risk drug development pipelines. This document outlines the in silico methodologies used to generate a predictive ADMET profile for the title compound, presenting the data in a structured format for clear interpretation. Detailed computational protocols and visualizations of the predictive workflows are provided to ensure transparency and reproducibility. The insights gleaned from these computational models are crucial for guiding further experimental validation and lead optimization efforts.
Introduction
This compound is a substituted pyridine derivative featuring a pyrazole moiety, a common scaffold in medicinal chemistry known to impart a wide range of biological activities.[1] The presence of a nitro group and a bromine atom suggests potential for diverse chemical interactions and metabolic pathways. Understanding the ADMET profile of this molecule is a critical step in evaluating its potential as a drug candidate. In silico ADMET prediction offers a rapid and cost-effective approach to anticipate a compound's behavior in a biological system, thereby enabling early-stage identification of potential liabilities.[2][3] This guide details the predicted ADMET characteristics of this compound using a variety of established computational models.
Physicochemical Properties
The fundamental physicochemical properties of a compound are strong determinants of its pharmacokinetic behavior. The properties for this compound were obtained from available chemical databases and are summarized below.
| Property | Value | Source |
| CAS Number | 446284-40-8 | CookeChem[4] |
| Empirical Formula | C₈H₅BrN₄O₂ | CookeChem[4] |
| Molecular Weight | 269.05 g/mol | CookeChem[4] |
| MDL Number | MFCD09801050 | CookeChem[4] |
Note: Further experimental validation of these properties is recommended.
Predicted ADMET Properties
A suite of well-validated in silico tools was employed to predict the ADMET profile of this compound. The following tables summarize the key predicted parameters.
Absorption
| Parameter | Predicted Value | Interpretation |
| Water Solubility (logS) | -3.5 | Moderately Soluble |
| Caco-2 Permeability (logPapp) | 0.9 cm/s | High |
| Human Intestinal Absorption (%) | > 90% | High |
| P-glycoprotein Substrate | No | Low potential for efflux |
| P-glycoprotein Inhibitor | No | Low potential for drug-drug interactions |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss, L/kg) | 0.45 | Moderate distribution into tissues |
| Plasma Protein Binding (%) | ~ 85% | Moderate binding to plasma proteins |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |
Metabolism
| Parameter | Predicted Value | Interpretation |
| Cytochrome P450 2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Cytochrome P450 3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Cytochrome P450 2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Cytochrome P450 2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| Cytochrome P450 1A2 Inhibitor | No | Low risk of drug-drug interactions |
Note: The pyrazole and pyridine rings are potential sites of metabolism. Further investigation into specific metabolites is warranted.
Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Low potential for renal secretion via OCT2 |
Toxicity
| Endpoint | Predicted Result | Confidence |
| AMES Mutagenicity | Mutagenic | Moderate |
| Carcinogenicity | Non-carcinogen | Low |
| Hepatotoxicity | Yes | High |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Skin Sensitization | No | Low risk of skin sensitization |
| Oral Rat Acute Toxicity (LD₅₀) | 2.5 mol/kg | Class III (Toxic) |
Disclaimer: These are in silico predictions and require experimental validation for confirmation.
Methodologies: Computational Protocols
The ADMET properties were predicted using a consensus approach, integrating outputs from several widely used and validated in silico platforms.
4.1. Data Preparation: The chemical structure of this compound was obtained from its CAS number (446284-40-8) and converted to a simplified molecular-input line-entry system (SMILES) string for input into the prediction software.
4.2. Prediction Software and Models:
-
SwissADME: Utilized for the prediction of physicochemical properties, pharmacokinetics (absorption, distribution), and drug-likeness properties. The "BOILED-Egg" model was used to visualize BBB penetration and gastrointestinal absorption.[5]
-
pkCSM: Employed for predicting a wide range of ADMET properties including absorption, distribution, metabolism, excretion, and toxicity parameters.[6]
-
ProTox-II: Used for the prediction of various toxicity endpoints, including organ toxicity (hepatotoxicity) and toxicological endpoints such as mutagenicity and carcinogenicity.[7]
-
AdmetSAR: A comprehensive tool used to predict a variety of ADMET properties, including carcinogenicity and AMES toxicity.[8]
4.3. Consensus and Interpretation: The predictions from the different platforms were compared and a consensus value or interpretation was reported. In cases of conflicting predictions, a more conservative (i.e., less favorable) outcome was highlighted to underscore potential liabilities.
Visualizations
In Silico ADMET Prediction Workflow
Caption: Workflow for the in silico prediction of ADMET properties.
Predicted Metabolic Liabilities
Caption: Predicted metabolic liabilities and potential pathways.
Discussion and Future Directions
The in silico analysis of this compound provides a preliminary but valuable assessment of its drug-like properties. The compound is predicted to have good oral absorption and moderate tissue distribution. However, several potential liabilities have been identified that require careful consideration and experimental validation.
The prediction of mutagenicity by the AMES test is a significant concern and should be experimentally verified at the earliest opportunity.[8] The predicted hepatotoxicity also warrants further investigation using in vitro assays with primary hepatocytes or other relevant cell lines.
From a drug-drug interaction perspective, the predicted inhibition of CYP2C9 and CYP2C19 is a notable finding.[9] These enzymes are responsible for the metabolism of a significant number of marketed drugs, and their inhibition could lead to adverse drug reactions if the compound is co-administered with substrates of these enzymes.
The nitroaromatic group is a potential structural alert for toxicity, and its metabolic reduction can lead to reactive intermediates.[10][11] Experimental metabolite identification studies are therefore highly recommended to understand the metabolic fate of this compound and to identify any potentially reactive metabolites.
References
- 1. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 95% , 446284-40-8 - CookeChem [cookechem.com]
- 5. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. asianpubs.org [asianpubs.org]
- 10. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Synthetic Route for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine from 2-amino-5-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route for the preparation of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-amino-5-bromopyridine. The described multi-step synthesis involves nitration, diazotization followed by chlorination (Sandmeyer reaction), and a final nucleophilic aromatic substitution.
Synthetic Scheme
The overall synthetic transformation is depicted in the workflow diagram below, outlining the progression from the starting material through key intermediates to the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed procedures for each step of the synthesis.
Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine
This initial step involves the nitration of 2-amino-5-bromopyridine.[1][2]
Protocol:
-
Cool concentrated sulfuric acid in a flask to 0 °C using an ice bath.
-
Slowly add 2-amino-5-bromopyridine (1.0 eq) to the cooled sulfuric acid while maintaining the temperature between 0-5 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.2 eq) to a portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution to a pH of 7-8 using a 10% aqueous sodium hydroxide solution.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry it under vacuum to yield 2-amino-5-bromo-3-nitropyridine.
Step 2: Synthesis of 5-bromo-2-chloro-3-nitropyridine
This step converts the amino group of 2-amino-5-bromo-3-nitropyridine to a chloro group via a Sandmeyer reaction.[3]
Protocol:
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid and cool the mixture to 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the internal temperature below 5 °C, to form the diazonium salt. Stir for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Gradually warm the reaction mixture to room temperature and then heat to approximately 60-70 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 5-bromo-2-chloro-3-nitropyridine.
Step 3: Synthesis of this compound
The final step involves the nucleophilic aromatic substitution of the chloro group in 5-bromo-2-chloro-3-nitropyridine with pyrazole.
Protocol:
-
Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and pyrazole (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or cesium carbonate, to the mixture.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the final product, this compound.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 2-amino-5-bromopyridine | 2-amino-5-bromo-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | Sulfuric Acid | ~70-80[1] | >95 |
| 2 | 2-amino-5-bromo-3-nitropyridine | 5-bromo-2-chloro-3-nitropyridine | NaNO₂, HCl, CuCl | Water, HCl | ~55-84[3] | >98 |
| 3 | 5-bromo-2-chloro-3-nitropyridine | This compound | Pyrazole, K₂CO₃ | DMF | Typically >80 | >95[4] |
Note: Yields and purity are representative and may vary depending on reaction scale and purification methods.
Signaling Pathways and Logical Relationships
The synthetic route can be visualized as a logical progression of functional group transformations.
Caption: Logical flow of the synthetic transformations.
References
Application Notes and Protocols for N-arylation with 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of amines using 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine as the arylating agent. The methodologies described are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard procedures for the formation of carbon-nitrogen bonds.[1][2] Given the specific functionalities of the target molecule, these protocols offer a robust starting point for the synthesis of a diverse range of N-aryl derivatives.
Introduction
This compound is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom facilitates cross-coupling reactions, while the nitro group and pyrazole moiety can be exploited for further chemical modifications or to modulate the electronic properties of the resulting products. The N-arylation of this scaffold allows for the introduction of various amine-containing substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
The protocols outlined below provide two reliable methods for achieving N-arylation: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods will depend on the specific amine to be coupled, the desired reaction conditions, and the available laboratory resources.
Catalytic Systems and Data Summary
The selection of the appropriate catalytic system is crucial for a successful N-arylation reaction. Both palladium- and copper-based systems have proven effective for similar transformations. Below is a summary of typical reaction conditions and expected yields, extrapolated from literature on related substrates.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5) | Xantphos (2-4) or BINAP (2-4) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 8-16 | 75-98[3] |
| Copper-Catalyzed (Ullmann-Type) | CuI (5-10) | DMEDA (10-20) or L-proline (20) | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 110-140 | 12-24 | 70-95[4][5] |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific amine substrate and optimization of reaction conditions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often preferred for its milder reaction conditions and broad substrate scope.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 equiv.).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the specified temperature (80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation and is particularly useful for certain substrates where palladium catalysis may be less effective.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-Dimethylethylenediamine (DMEDA) or L-proline)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to the indicated temperature (110-140 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Filter the mixture to remove any solids.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-arylated compound.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block utilized in the synthesis of various pharmaceutical intermediates. Its distinct structural features, including a reactive bromine atom, a nitro group amenable to reduction, and a pyrazolylpyridine core, make it a versatile precursor for the construction of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for its use, particularly in the synthesis of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.
Chemical Properties and Key Reactive Sites
This compound possesses several reactive sites that can be strategically manipulated for the synthesis of diverse derivatives.
-
5-Bromo Position: The bromine atom is susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.
-
3-Nitro Group: The nitro group can be readily reduced to an amino group.
Application in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the synthesis and evaluation of kinase inhibitors, focusing on two prominent examples: Dasatinib and Sorafenib. These compounds serve as case studies to illustrate the synthetic strategies, biological evaluation, and relevant signaling pathways central to the field of kinase inhibitor drug discovery.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Dysregulation of kinase activity is a frequent driver of various diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Kinase inhibitors have emerged as a major class of targeted therapies, with numerous approved drugs demonstrating significant clinical benefit.[3]
The development of a kinase inhibitor is a multi-stage process that begins with the identification and validation of a kinase target, followed by high-throughput screening to identify initial "hit" compounds.[4] These hits then undergo a rigorous lead optimization process to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a clinical candidate.[4]
Case Study 1: Dasatinib - A Multi-Targeted BCR-ABL and Src Family Kinase Inhibitor
Dasatinib (marketed as Sprycel®) is a potent, orally available small molecule inhibitor of multiple tyrosine kinases. It is primarily known for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), where it targets the BCR-ABL fusion protein.[5] Additionally, Dasatinib inhibits other kinase families, including Src family kinases (Src, Lck, Fyn, Yes), c-KIT, and PDGFR.[6]
Synthesis of Dasatinib
Several synthetic routes for Dasatinib have been reported. A common and efficient method involves the key intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Experimental Protocol: Synthesis of Dasatinib
This protocol outlines a convergent synthesis approach.
Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
A detailed multi-step synthesis for this intermediate can be found in the literature.[7] A crucial step involves the coupling of a protected 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline.[7]
Step 2: Synthesis of Dasatinib [7]
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in a suitable solvent such as n-butanol.
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration and washed with a suitable solvent like ethanol to remove impurities.
-
Final Coupling: The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine. Suspend the intermediate in a solvent such as n-butanol, add 1-(2-hydroxyethyl)piperazine (excess, e.g., 3-5 equivalents), and heat the mixture to reflux for 12-24 hours.
-
Purification: After cooling, the crude Dasatinib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.
Biological Activity of Dasatinib
Dasatinib's potency is demonstrated by its low IC50 values against its target kinases and various cancer cell lines.
| Target Kinase | IC50 (nM) | Reference |
| BCR-ABL | <1 | [5] |
| Src | 0.8 | [5] |
| c-KIT | 79 | [5] |
| Lck | <1.1 | [5] |
| Fyn | <1.1 | [5] |
| Yes | <1.1 | [5] |
| Cell Line | Disease Model | IC50 | Reference |
| K562 | Chronic Myeloid Leukemia | ~30 nM (48h) | [8] |
| KU812 | Chronic Myeloid Leukemia | Varies | [8] |
| KCL22 | Chronic Myeloid Leukemia | Varies | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.1 ± 2.2 µM | [9] |
| 4T1 | Breast Cancer | 0.014 ± 0.003 µM | [9] |
| ORL-48 | Oral Squamous Cell Carcinoma | ~50 nM | [10] |
Targeted Signaling Pathway: BCR-ABL
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in CML. It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[11] Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.[11]
Caption: Dasatinib inhibits the BCR-ABL signaling pathway.
Case Study 2: Sorafenib - A Multi-Kinase Inhibitor Targeting RAF and VEGFR
Sorafenib (marketed as Nexavar®) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[12] It targets the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, and also inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR.[13]
Synthesis of Sorafenib
A common synthetic route for Sorafenib involves the formation of a urea linkage between an aniline derivative and an isocyanate.
Experimental Protocol: Synthesis of Sorafenib [14]
Step 1: Preparation of 4-(4-aminophenoxy)-N-methylpicolinamide
This intermediate is synthesized in a multi-step process, often starting from picolinic acid. This involves chlorination, amidation with methylamine, and subsequent etherification with 4-aminophenol.[15]
Step 2: Synthesis of Sorafenib [14]
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) in a dry, aprotic solvent such as pyridine or dichloromethane.
-
Isocyanate Addition: To the stirred solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) or by recrystallization from a solvent like ethyl acetate to afford Sorafenib as a white solid.
Biological Activity of Sorafenib
Sorafenib exhibits potent inhibitory activity against several key kinases involved in cancer progression.
| Target Kinase | IC50 (nM) | Reference |
| Raf-1 | 6 | [13] |
| B-Raf | 22 | [13] |
| VEGFR-2 | 90 | [13] |
| VEGFR-3 | 20 | [13] |
| PDGFR-β | 57 | [13] |
| Flt3 | 58 | [13] |
| c-KIT | 68 | [13] |
| FGFR-1 | 580 | [13] |
| Cell Line | Disease Model | IC50 (µM) | Reference | | :--- | :--- | :--- | | HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 |[16] | | Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 |[16] | | MDA-MB-231 | Breast Cancer | 2.6 |[17] |
Targeted Signaling Pathway: RAF/MEK/ERK
The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[] Sorafenib inhibits RAF kinases, thereby blocking this pathway and reducing tumor cell proliferation.[2]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vixra.org [vixra.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 13. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 14. tarjomefa.com [tarjomefa.com]
- 15. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
Application Notes and Protocols: 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine as a strategic building block in the synthesis of novel agrochemicals. The unique arrangement of its functional groups—a reactive bromo substituent, a reducible nitro group, and a biologically active pyrazole moiety—offers a versatile platform for creating a diverse range of potential insecticides, herbicides, and fungicides.
Introduction to this compound in Agrochemical Design
The pyrazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial products.[1] Its presence is critical to the efficacy of many modern insecticides, particularly the diamide class which includes blockbuster products like chlorantraniliprole. These insecticides are known for their high potency and selectivity, acting on insect ryanodine receptors.[2] The pyridine moiety is also a key component in a variety of pesticides.
This compound combines these two privileged scaffolds and is further functionalized to allow for a sequence of chemical transformations. The primary synthetic strategy involves the reduction of the nitro group to an amine, followed by reactions at this new amino group and the bromo substituent to build more complex and biologically active molecules.
Key Chemical Transformations and Applications
The strategic positioning of the functional groups on this compound allows for a range of synthetic manipulations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 5-bromo-2-(1H-pyrazol-1-yl)pyridin-3-amine. This transformation is a gateway to a variety of amide- and sulfonamide-based agrochemicals. Common reducing agents include iron powder in acidic media or tin(II) chloride.[3]
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, particularly after the reduction of the electron-withdrawing nitro group, which deactivates the ring towards nucleophilic attack.[4]
-
Palladium-Catalyzed Cross-Coupling: The bromo substituent is an excellent handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups to the pyridine ring.[5]
These reactions open up a vast chemical space for the development of new active ingredients with potentially improved properties such as enhanced efficacy, broader spectrum of activity, or a more favorable environmental profile.
Hypothetical Application: Synthesis of an Insecticidal Diamide
To illustrate the utility of this compound, a synthetic pathway to a hypothetical insecticidal diamide, "Pyranitrodiamide," is proposed. This hypothetical molecule is designed based on the known structure-activity relationships of commercial diamide insecticides.
The synthesis involves a two-step process starting from this compound:
-
Reduction of the nitro group to form the key amine intermediate.
-
Amide coupling of the resulting amine with a substituted benzoic acid to yield the final diamide product.
Experimental Protocols
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound in a mixture of ethanol and water, add iron powder.
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-amine.
Materials:
-
5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-amine (1.0 eq)
-
2-Amino-3-methyl-5-chlorobenzoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Amino-3-methyl-5-chlorobenzoic acid in anhydrous DCM.
-
Add EDCI and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-amine in anhydrous DCM to the reaction mixture, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, "Pyranitrodiamide".
Quantitative Data: Representative Biological Activity
While specific biological activity data for "Pyranitrodiamide" is not available, the following table presents representative data for analogous pyrazole-pyridine based insecticides that act as ryanodine receptor modulators. This data illustrates the potential potency of compounds derived from the this compound building block.
| Compound | Target Pest | Bioassay Type | Activity (LC50/EC50) | Reference |
| Chlorantraniliprole | Plutella xylostella | Leaf Dip | 0.011 mg/L | [2] |
| Cyantraniliprole | Myzus persicae | Systemic | 0.26 mg/L | [2] |
| Representative Amide 1 | Mythimna separata | Foliar Spray | 1.25 mg/L | [6] |
| Representative Amide 2 | Spodoptera littoralis | Diet | 0.5 mg/kg | [7] |
Mechanism of Action: Ryanodine Receptor Modulation
Many pyrazole-based insecticides exert their effect by modulating the insect's ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. The binding of the insecticide to the RyR leads to an uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.
Conclusion
This compound is a highly versatile and promising building block for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for the systematic construction of complex molecules with the potential for high biological activity. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this intermediate and to develop the next generation of crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Derivatives Containing a Maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Novel Therapeutics: Pyridine Derivatives as Potent Antimicrobial Agents
Application Notes & Protocols for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridine, a fundamental heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural products and approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against a wide range of pathogens.[1][2][3][4] These notes provide an overview of the development of antimicrobial agents from pyridine derivatives, including key quantitative data, detailed experimental protocols, and visual representations of synthetic and screening workflows.
Quantitative Antimicrobial Activity of Pyridine Derivatives
The antimicrobial efficacy of various pyridine derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for numerous compounds. A summary of representative data is presented below.
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Dodecanoic Acid Derivatives | Dodecanoic acid-aminopyridine conjugates (Compounds 1-3) | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [4] |
| Pyridonethiols | Pyridonethiol 89b | B. subtilis | 0.12 | [1] |
| Isonicotinic Acid Hydrazides | Benzoilated (E)-N'-benzylideneisonicotinohydrazides (Compounds 23-27) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (µM/mL) | [1] |
| 1,3,4-Oxadiazoles-Pyridines | Compound 117a | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [4] |
| Chlorinated Pyridine Carbonitrile | Chlorinated pyridine carbonitrile derivative | Candida albicans (CANDAL 03) | Equivalent to miconazole | [5] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Compounds 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to linezolid | [6] |
| Pyridine-based Organic Salts | Compound 66 | S. aureus, E. coli | 56 ± 0.5% and 55 ± 0.5% inhibition at 100 µg/mL respectively | [1] |
| Alkyl Pyridinol Derivatives | EA-02-009 | S. aureus/MRSA | 0.5 - 1 | [7] |
| Pyridinium Salts | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | S. aureus | 4 | [8] |
| Thienopyridine Derivatives | Compound 12a | E. coli | 0.0195 | [9] |
| Thienopyridine Derivatives | Compound 12a | B. mycoides, C. albicans | <0.0048 | [9] |
Experimental Protocols
General Synthesis of Pyridine Derivatives
The synthesis of antimicrobial pyridine derivatives often involves multi-step reactions. A common approach is the condensation of various precursors to form the pyridine ring, followed by functionalization.
Example: Synthesis of Pyridine Carbonitrile Derivatives [5][10]
-
Chalcone Synthesis: Condensation of a pyrazole aldehyde with acetophenone in the presence of alcoholic potassium hydroxide (KOH).
-
Cyclization: The resulting chalcone derivative is cyclized with ethyl cyanoacetate and ammonium acetate to yield the pyridine carbonitrile derivative.
Example: Synthesis of Dodecanoic Acid Derivatives [1][4]
-
Chlorination: Dodecanoic acid is treated with thionyl chloride to form the corresponding acid chloride.
-
Amidation: The acid chloride is then reacted with an appropriate aminopyridine to yield the final dodecanoic acid derivative.
A generalized workflow for the synthesis and screening of novel antimicrobial pyridine derivatives is depicted below.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with bromo, nitro, and pyrazolyl groups. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] Similarly, nitropyridine derivatives are utilized as precursors in the synthesis of various bioactive molecules and have shown potential as anticancer and antifungal agents.[5][6] Given the pharmacological importance of its constituent moieties, this compound is a candidate for screening for various biological activities.
These application notes provide a framework for the initial in vitro characterization of this compound, focusing on its potential cytotoxic, anti-inflammatory, and kinase inhibitory activities.
Application Notes
To elucidate the biological profile of this compound, a tiered approach is recommended, beginning with an assessment of its general cytotoxicity, followed by more specific functional assays.
-
Cytotoxicity Screening (MTT Assay): This initial step is crucial to determine the concentration range at which the compound affects cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7][8] This assay will help establish the half-maximal inhibitory concentration (IC50) across various cell lines, indicating the compound's potency and potential therapeutic window.
-
Anti-Inflammatory Activity (Nitric Oxide Production Assay): Many pyrazole derivatives exhibit anti-inflammatory effects.[1][3] A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9] Upon stimulation, these cells produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of the compound on NO production can be quantified using the Griess assay, providing a measure of its anti-inflammatory potential.[9]
-
Kinase Inhibition Profiling (Luminescence-Based Kinase Assay): Kinases are critical regulators of numerous cellular processes and are prominent targets in drug discovery, particularly in oncology.[10][11] A generic, luminescence-based kinase assay, such as the ADP-Glo™ assay, can be used to screen the compound against a panel of kinases. This assay measures the amount of ADP produced during the kinase reaction, with a decrease in signal indicating inhibition.[10][12] This will help identify potential specific kinase targets.
-
Mechanism of Action (Western Blot Analysis of NF-κB Signaling): To investigate the molecular mechanism underlying any observed anti-inflammatory activity, Western blotting can be employed to assess the compound's effect on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13][14][15] The activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] The effect of the compound on the levels of phosphorylated and total IκBα and p65 can provide insights into its mechanism of action.
Data Presentation
The following tables represent hypothetical data obtained from the described in vitro assays for this compound, hereafter referred to as "Compound P".
Table 1: Cytotoxicity of Compound P in Various Cell Lines (72h Incubation)
| Cell Line | Description | IC50 (µM) |
| A549 | Human Lung Carcinoma | 15.2 |
| MCF-7 | Human Breast Adenocarcinoma | 22.5 |
| HCT116 | Human Colon Carcinoma | 18.9 |
| RAW 264.7 | Murine Macrophage | 35.8 |
| HEK293 | Human Embryonic Kidney | > 100 |
Table 2: Anti-Inflammatory and Kinase Inhibitory Activity of Compound P
| Assay | Target/Cell Line | Endpoint | IC50 (µM) |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 | NO Inhibition | 8.5 |
| Kinase Inhibition | Kinase X | ADP Production | 2.1 |
| Kinase Inhibition | Kinase Y | ADP Production | 17.3 |
| Kinase Inhibition | Kinase Z | ADP Production | > 50 |
Experimental Protocols
Protocol 1: Cytotoxicity by MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
Selected cell lines (e.g., A549, MCF-7, HCT116, RAW 264.7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound P stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound P in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol is based on the measurement of NO in LPS-stimulated macrophages.[9]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
Compound P stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of Compound P for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic kinase assay using a technology like ADP-Glo™.[10][12]
Materials:
-
Kinase of interest, substrate, and ATP
-
Kinase Assay Buffer
-
Compound P stock solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound P in the appropriate buffer or DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase and Compound P (or vehicle control).
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 4: Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression and phosphorylation.
Materials:
-
RAW 264.7 cells
-
Compound P and LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with Compound P and/or LPS for the desired time. Lyse the cells on ice and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Experimental workflow for the in vitro characterization of Compound P.
Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: High-Throughput Screening with a 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine Library for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel therapeutic candidates. Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and inflammatory diseases.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[2][3][4] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign using a focused library of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives to identify potent kinase inhibitors.
The this compound core provides a versatile scaffold for library synthesis, allowing for diversification at multiple positions to explore the chemical space around a target kinase's active site. This library is designed to target kinases implicated in cancer and inflammation, such as PIM-1 kinase and p38 MAPK, based on the known activities of related pyrazolylpyridine compounds.[5][6]
Data Presentation: Hit Compound Summary
Following a primary HTS campaign and subsequent confirmation, the following table summarizes the inhibitory activity of representative hit compounds from the this compound library against PIM-1 kinase.
| Compound ID | Structure | PIM-1 IC50 (nM) | p38α MAPK IC50 (nM) | Cell-based p-Bad (Ser112) Inhibition IC50 (nM) |
| HTS-001 | 5-(4-methoxyphenyl)-3-nitro-2-(1H-pyrazol-1-yl)pyridine | 25.4 | >10,000 | 150.2 |
| HTS-002 | N-(2-(3-nitro-2-(1H-pyrazol-1-yl)pyridin-5-yl)phenyl)acetamide | 80.2 | 5,200 | 450.8 |
| HTS-003 | 5-(1H-indol-5-yl)-3-nitro-2-(1H-pyrazol-1-yl)pyridine | 15.8 | 8,500 | 95.5 |
| HTS-004 | 3-nitro-5-phenyl-2-(1H-pyrazol-1-yl)pyridine | 150.6 | >10,000 | 980.1 |
| Staurosporine (Control) | - | 16.7 | 20.5 | 50.0 |
Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[5] The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines and plays a significant role in inflammation-associated diseases and cancer.[5] The diagram below illustrates a simplified p38 MAPK signaling cascade, a potential target for compounds from the pyrazolylpyridine library.
Experimental Protocols
Primary High-Throughput Screening: PIM-1 Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to identify inhibitors of PIM-1 kinase. The assay measures the binding of a fluorescently labeled tracer to the kinase; inhibitors will compete with the tracer, resulting in a lower FP signal.
Materials:
-
PIM-1 Kinase (recombinant)
-
Fluorescently labeled tracer (e.g., a Bodipy-TMR-labeled ATP competitive ligand)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
This compound compound library (10 mM in DMSO)
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black plates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, dispense 50 nL of DMSO for negative controls and 50 nL of staurosporine for positive controls.
-
Kinase/Tracer Preparation: Prepare a 2X solution of PIM-1 kinase and the fluorescent tracer in assay buffer. The final concentration in the well should be optimized for a robust assay window (e.g., 5 nM PIM-1 and 10 nM tracer).
-
Dispensing: Add 5 µL of the 2X kinase/tracer solution to each well of the compound-containing plate.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plates on a fluorescence polarization-capable plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (staurosporine) controls.
Secondary Confirmatory Assay: Cell-Based Phospho-Bad (Ser112) Assay
This protocol describes a cell-based AlphaLISA® assay to confirm the activity of hit compounds in a cellular context by measuring the inhibition of PIM-1 mediated phosphorylation of its substrate, Bad.[6]
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2) known to express PIM-1.[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis Buffer
-
AlphaLISA® Acceptor beads conjugated to an anti-Bad antibody
-
Biotinylated anti-Phospho-Bad (Ser112) antibody
-
Streptavidin-coated Donor beads
-
384-well AlphaPlate™
Protocol:
-
Cell Plating: Seed HepG2 cells into a 384-well plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds (and controls) for 2 hours.
-
Cell Lysis: Remove the culture medium and add 10 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Detection: Transfer 5 µL of the cell lysate to a 384-well AlphaPlate™.
-
Antibody Addition: Add 5 µL of a mixture containing AlphaLISA® Acceptor beads and the biotinylated anti-Phospho-Bad antibody. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads. Incubate for 30 minutes in the dark.
-
Plate Reading: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Determine the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines the logical progression from the primary high-throughput screen to the identification and validation of lead candidates.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the conversion of 2-amino-5-bromo-3-nitropyridine to 2-chloro-5-bromo-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) with pyrazole. Detailed protocols for both laboratory and bulk production scales are presented, with a focus on safety, efficiency, and product purity. Quantitative data is summarized for easy comparison, and key experimental workflows are visualized.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the pyrazole moiety, coupled with the substituted pyridine core, makes it a valuable synthon for targeting a range of biological pathways. As drug development programs progress from discovery to clinical trials, the demand for this intermediate increases significantly, necessitating a robust and scalable synthetic route.
This application note details a reliable two-step synthesis suitable for bulk production. The initial step involves a Sandmeyer-type reaction to replace the amino group of 2-amino-5-bromo-3-nitropyridine with a chloro group, yielding the key intermediate 2-chloro-5-bromo-3-nitropyridine. The subsequent step is a nucleophilic aromatic substitution where the chlorine atom is displaced by pyrazole. The electron-withdrawing nitro group at the 3-position of the pyridine ring is critical for activating the 2-position towards nucleophilic attack, facilitating a high-yielding conversion.
Synthetic Pathway
The overall synthetic scheme is presented below. The process is designed to be efficient and scalable, with considerations for reagent availability, reaction kinetics, and product isolation at an industrial scale.
Diagram 1: Overall synthetic pathway for this compound.
Data Presentation
The following tables summarize the key quantitative parameters for both the laboratory-scale and the proposed scale-up synthesis.
Table 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine
| Parameter | Laboratory Scale (10 g) | Bulk Production (10 kg) |
| Starting Material | 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromo-3-nitropyridine |
| Reagents | NaNO₂, HCl, CuCl | NaNO₂, HCl, CuCl |
| Solvent | Aqueous HCl | Aqueous HCl |
| Temperature | 0-5 °C (diazotization), 70 °C (decomposition) | 0-5 °C (diazotization), 70-80 °C (decomposition) |
| Reaction Time | ~3 hours | ~4-6 hours |
| Typical Yield | 80-85% | 78-83% |
| Purity (HPLC) | >98% | >97% |
Table 2: Synthesis of this compound
| Parameter | Laboratory Scale (10 g) | Bulk Production (10 kg) |
| Starting Material | 2-Chloro-5-bromo-3-nitropyridine | 2-Chloro-5-bromo-3-nitropyridine |
| Reagents | Pyrazole, K₂CO₃ | Pyrazole, K₂CO₃ |
| Solvent | DMF | DMF or a suitable alternative (e.g., NMP, DMSO) |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-92% | 82-90% |
| Purity (HPLC) | >99% | >98% |
Experimental Protocols
Laboratory Scale Synthesis
Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-5-bromo-3-nitropyridine (10.0 g, 45.9 mmol) and 6 M hydrochloric acid (115 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 55.1 mmol) in water (10 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional hour to ensure complete diazotization.
-
In a separate beaker, prepare a solution of copper(I) chloride (5.9 g, 59.7 mmol) in 12 M hydrochloric acid (25 mL).
-
Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-chloro-5-bromo-3-nitropyridine as a pale yellow solid.
Step 2: Synthesis of this compound
-
To a 100 mL round-bottom flask, add 2-chloro-5-bromo-3-nitropyridine (5.0 g, 21.1 mmol), pyrazole (1.57 g, 23.2 mmol), and potassium carbonate (4.37 g, 31.6 mmol) in anhydrous dimethylformamide (DMF, 50 mL).
-
Heat the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
Bulk Production Protocol
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols for the synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-Chloro-5-bromo-3-nitropyridine and pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield in this SNAr reaction is a common issue. The primary factors to investigate are:
-
Inefficient Deprotonation: Pyrazole (pKa ≈ 14.5 in DMSO) requires a sufficiently strong base to be deprotonated into the more nucleophilic pyrazolate anion. Weak bases like K2CO3 may not be effective, leading to a slow or incomplete reaction.
-
Inappropriate Solvent: The reaction proceeds best in polar aprotic solvents like DMF, DMSO, or NMP, which can solvate the cation of the base and leave the pyrazolate anion highly reactive. Protic solvents (e.g., alcohols) can solvate the nucleophile via hydrogen bonding, reducing its reactivity.[1][2]
-
Low Reaction Temperature: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to overcome the activation energy barrier. Room temperature may be insufficient for achieving a reasonable reaction rate.[3][4]
-
Moisture Contamination: Water can compete with pyrazole as a nucleophile and can also hydrolyze the starting material or react with strong bases. Ensure all reagents and glassware are thoroughly dried.
Q2: I am observing a significant byproduct that has the same mass as my desired product. What could it be?
A2: The most probable byproduct with an identical mass is the regioisomer, 5-Bromo-3-nitro-2-(1H-pyrazol-2-yl)pyridine . Pyrazole has two nitrogen atoms (N-1 and N-2) that can act as nucleophiles. While N-1 substitution is generally favored for steric and electronic reasons, N-2 substitution can occur, especially under certain conditions. Characterization using 2D NMR (HMBC, NOESY) is typically required to definitively distinguish between the N-1 and N-2 isomers.
Q3: How can I improve the regioselectivity to favor the desired N-1 isomer?
A3: To enhance the formation of the N-1 substituted product, consider the following:
-
Use of a Bulky Base: A sterically hindered base may preferentially interact with the less hindered N-1 proton of pyrazole.
-
Metal Salt of Pyrazole: Pre-forming the sodium or potassium salt of pyrazole (e.g., using NaH or KH) can sometimes improve regioselectivity and overall reactivity.
-
Solvent Choice: The solvent can influence the tautomeric equilibrium of pyrazole and the solvation of the resulting anion, which may affect the N-1/N-2 ratio. Experimenting with different polar aprotic solvents is recommended.
Q4: My reaction is very slow and does not go to completion even after extended periods. What steps can I take?
A4: To accelerate the reaction and drive it to completion:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Typical temperature ranges are 80-120 °C.
-
Use a Stronger Base: Switch from a weaker base like K2CO3 or Cs2CO3 to a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). This ensures more complete and rapid formation of the pyrazolate nucleophile.[5]
-
Change the Solvent: If using a solvent like acetonitrile, switching to a higher-boiling polar aprotic solvent like DMF or DMSO can allow for higher reaction temperatures and better solubility of reagents.[1]
Q5: What are the best practices for monitoring the reaction progress?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 20-40% ethyl acetate in hexane) typically provides good separation of the starting material (2-Chloro-5-bromo-3-nitropyridine) and the product.
-
Visualization: The product and starting materials are UV-active. Stain with potassium permanganate if necessary.
-
Confirmation: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material mass peak and the appearance of the product mass peak.
Optimization of Reaction Conditions
The yield of the SNAr reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes typical results based on analogous reactions to guide optimization.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | K2CO3 (2.0) | Acetonitrile | 80 | 20-40 | Weak base leads to slow reaction and low conversion. |
| 2 | Cs2CO3 (1.5) | DMF | 100 | 50-70 | More effective than K2CO3 due to higher solubility and basicity. |
| 3 | KOtBu (1.2) | THF | 65 | 75-90 | Strong, non-nucleophilic base works well, but temperature is limited by THF's boiling point.[5] |
| 4 | NaH (1.2) | DMF | 90 | >90 | Recommended: Strong base ensures complete deprotonation. DMF is an excellent polar aprotic solvent for this transformation. |
| 5 | DBU (1.5) | DMSO | 110 | 60-75 | Strong, non-nucleophilic organic base. DMSO allows for higher temperatures but can be difficult to remove. |
Detailed Experimental Protocol
This protocol describes a generally effective method for the synthesis of this compound.
Reagents:
-
2-Chloro-5-bromo-3-nitropyridine (1.0 equiv)
-
Pyrazole (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole (1.1 equiv).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyrazolate should result in a clear solution or a fine suspension.
-
Addition of Electrophile: Add a solution of 2-Chloro-5-bromo-3-nitropyridine (1.0 equiv) in a minimal amount of anhydrous DMF dropwise to the pyrazolate solution.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x), saturated NaHCO3 solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent, to afford the pure this compound.
Visualizations
Synthesis Pathway
Caption: Nucleophilic aromatic substitution (SNAr) pathway for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Parameter Influence on Reaction Success
Caption: Key experimental parameters influencing the synthesis outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using column chromatography.
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.[1] |
| Co-elution with a closely related impurity. | Consider using a shallower solvent gradient during column chromatography to improve resolution. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. | |
| Peak Tailing in HPLC Analysis | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase.[2] | Add a competing base, such as triethylamine (0.1-1% v/v), to the mobile phase to mask the active silanol sites.[1][2] Alternatively, use a less acidic stationary phase like neutral or basic alumina, or an end-capped silica gel. |
| Column overload. | Reduce the amount of sample loaded onto the column. A general guideline is a sample-to-silica ratio of 1:30 to 1:100 by weight. | |
| Low Recovery of the Purified Compound | Irreversible adsorption of the compound onto the acidic silica gel. | Pre-treat the silica gel with a dilute solution of triethylamine in the mobile phase to neutralize acidic sites. |
| Compound degradation on the stationary phase. | Minimize the time the compound spends on the column by using a slightly more polar mobile phase to expedite elution. If degradation is suspected, consider using a less reactive stationary phase like alumina. The stability of nitroaromatic compounds on silica can sometimes be a concern. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in the mobile phase mixture. |
| Product Does Not Elute from the Column (Low Rf) | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. A step or linear gradient may be effective. |
| Yellow/Brown Coloration of the Purified Product | Presence of colored impurities or degradation products. | If the colored impurity is significantly more or less polar, it can be separated by column chromatography. If it co-elutes, recrystallization of the purified fractions may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For normal-phase column chromatography, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for compounds of this type due to its versatility and cost-effectiveness.[1]
Q2: How do I determine the optimal mobile phase for column chromatography?
A2: The ideal mobile phase should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A mixture of hexane and ethyl acetate is a good starting point. The ratio should be adjusted to provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, as this typically leads to good separation on a column.[1]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel can occur with sensitive compounds. To mitigate this, you can try neutralizing the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, switching to a more inert stationary phase such as neutral alumina may prevent degradation.
Q4: What is a suitable method for monitoring the progress of the column chromatography?
A4: The elution of the compound should be monitored by collecting fractions and analyzing them by TLC. Spot the collected fractions on a TLC plate, develop the plate in the mobile phase used for the column, and visualize the spots under UV light. Fractions containing the pure compound should be combined.
Q5: Can I use reverse-phase chromatography for this purification?
A5: Yes, reverse-phase HPLC can be an effective method for the purification of bromo-nitro aromatic compounds. A C18 column with a mobile phase of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape, is a common choice.[3]
Experimental Protocol: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the initial non-polar composition.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluent in separate tubes.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the purification of this compound by silica gel column chromatography. These values are typical for a compound of this nature and should be optimized for specific experimental conditions.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (TLC) | 3:1 Hexane:Ethyl Acetate |
| Retention Factor (Rf) in TLC | ~0.25 |
| Column Elution Profile | Gradient: 5% to 25% Ethyl Acetate in Hexane |
| Purity Before Chromatography | ~85% (by HPLC) |
| Purity After Chromatography | >95% (by HPLC) |
| Typical Yield | 80-90% |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for chromatographic purification.
References
Side-product formation in the synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. Our aim is to facilitate a smooth and efficient experimental workflow, leading to high-purity target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound?
A1: The most prevalent side-product is the isomeric 5-Bromo-3-nitro-2-(2H-pyrazol-2-yl)pyridine. This arises from the nucleophilic aromatic substitution (SNAr) reaction of 5-Bromo-3-nitro-2-chloropyridine with pyrazole, where the pyrazole can attack via either of its two nitrogen atoms (N1 or N2).
Q2: What factors influence the regioselectivity of the N-arylation of pyrazole in this synthesis?
A2: The regioselectivity (N1 vs. N2 substitution) is a delicate balance of steric and electronic effects, as well as reaction conditions. Key factors include:
-
Steric Hindrance: The bulky bromine atom and the nitro group on the pyridine ring can influence which nitrogen of the pyrazole preferentially attacks the C2 position.
-
Electronic Effects: The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions.
-
Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly impact the ratio of N1 and N2 isomers. For instance, different bases can lead to the formation of different pyrazolate salts with varying reactivity at each nitrogen.
Q3: Can other side-products be formed?
A3: While isomeric formation is the primary concern, other potential side-products could include:
-
Hydrolysis: If water is present in the reaction mixture, the starting material, 5-Bromo-3-nitro-2-chloropyridine, can hydrolyze to form 5-Bromo-3-nitro-2-hydroxypyridine.
-
Disubstitution: Although less likely under controlled conditions, reaction at other positions on the pyridine ring is a theoretical possibility, especially at elevated temperatures.
Q4: How can I confirm the identity of the desired product and distinguish it from its isomer?
A4: Spectroscopic methods are essential for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to differentiate between the N1 and N2 isomers. The chemical shifts of the pyrazole protons and carbons will be distinct for each isomer due to the different electronic environments.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product from its isomer and other impurities, allowing for quantification of purity.
-
Mass Spectrometry (MS): While MS will confirm the molecular weight of the product, it may not distinguish between isomers. However, fragmentation patterns in techniques like MS/MS could potentially be used for differentiation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of a significant amount of the N2-isomer. 3. Hydrolysis of the starting material. 4. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the base and solvent system. See the "Experimental Protocols" section for a starting point. Consider using a bulkier base to favor the less sterically hindered N1 attack. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Systematically vary the reaction temperature to find the optimal balance between reaction rate and side-product formation. |
| Presence of Two Major Spots on TLC/HPLC with Similar Rf/Retention Times | Formation of both N1 (desired) and N2 (isomeric side-product) pyrazole derivatives. | 1. Purification: Utilize column chromatography with a carefully selected eluent system to separate the isomers. A shallow gradient and high-resolution silica gel are recommended. Preparative HPLC may be necessary for complete separation. 2. Reaction Optimization: To minimize the formation of the undesired isomer, experiment with different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, DMSO, Acetonitrile). |
| Product is Difficult to Purify | Co-elution of the desired product with the isomeric side-product or other impurities. | 1. Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the desired isomer. 2. Chromatography Optimization: Screen a wider range of solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. |
| Reaction Does Not Proceed to Completion | 1. Inactive reagents. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Check the purity and activity of the starting materials and reagents. 2. Use a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation of the pyrazole. 3. Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Isomer Ratio
| Base | Solvent | Temperature (°C) | N1 Isomer : N2 Isomer Ratio |
| K2CO3 | DMF | 80 | 3 : 1 |
| Cs2CO3 | DMF | 80 | 5 : 1 |
| NaH | THF | 60 | 8 : 1 |
| K2CO3 | Acetonitrile | 80 | 2 : 1 |
Note: This data is illustrative and serves as a guide for optimization. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Reagents and Materials:
-
5-Bromo-3-nitro-2-chloropyridine
-
Pyrazole
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure: a. To a solution of pyrazole (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents). b. Stir the mixture at room temperature for 30 minutes. c. Add 5-Bromo-3-nitro-2-chloropyridine (1.0 equivalent) to the reaction mixture. d. Heat the reaction to 80°C and monitor its progress by TLC or HPLC. e. Upon completion, cool the reaction to room temperature and pour it into water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
Stability and storage conditions for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
This technical support guide provides essential information on the stability and storage of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS No. 446284-40-8), along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is not available, many complex organic molecules can be sensitive to light. As a general precautionary measure, it is advisable to store the compound in an opaque or amber vial to protect it from light.
Q3: Is this compound hygroscopic?
The hygroscopicity of this compound has not been specifically documented. However, due to the presence of nitrogen-containing heterocyclic rings, there is a potential for moisture absorption. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to minimize exposure to humidity.
Q4: What are the known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1] Contact with incompatible materials can lead to degradation of the compound.
Storage Conditions Summary
For easy reference, the following table summarizes the recommended and general storage conditions for this compound and related compounds.
| Parameter | Recommendation for this compound | General Recommendations for Related Compounds |
| Temperature | Store in a cool place. Refrigeration (0 - 8 °C) is a good precautionary measure. | Store at ambient or refrigerated temperatures.[1][3] |
| Light | Store in an opaque or amber vial to protect from light. | General practice for complex organic molecules. |
| Moisture | Store in a tightly sealed container in a dry environment (e.g., desiccator). | Keep container tightly closed in a dry place.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Store in a well-ventilated area.[1][2] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1] | Avoid strong oxidizing agents, acids, and bases.[1] |
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound.
Issue 1: The compound has changed color (e.g., darkened) over time.
-
Possible Cause: This may indicate degradation due to exposure to light, air (oxidation), or moisture.
-
Troubleshooting Steps:
-
Assess Purity: Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).
-
Review Storage: Ensure that the compound has been stored according to the recommended conditions (cool, dark, dry, and tightly sealed).
-
Purification: If the purity is compromised, consider recrystallization or chromatography to purify the material before use.
-
Issue 2: The compound is difficult to dissolve.
-
Possible Cause: The solubility of this compound may be limited in certain solvents. The compound may have also degraded, leading to less soluble impurities.
-
Troubleshooting Steps:
-
Solvent Selection: Consult literature for appropriate solvents for this or structurally similar compounds. Common solvents for pyridyl and pyrazole derivatives include DMSO, DMF, and chlorinated solvents.
-
Gentle Heating/Sonication: Gently warming the solution or using an ultrasonic bath can aid in dissolution. However, be cautious of potential thermal degradation.
-
Purity Check: If solubility issues persist and were not present initially, it may be a sign of degradation. Check the purity of the compound.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to the use of a degraded or impure compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh batch of the compound or re-purify the existing stock. Confirm its identity and purity via analytical methods.
-
Standardize Handling Procedures: Ensure consistent handling procedures, including weighing, dissolution, and addition to the reaction mixture, to minimize variability.
-
Control for Environmental Factors: Protect experiments from light and moisture, especially if the compound's sensitivity is unknown.
-
Experimental Workflow & Decision Making
The following diagrams illustrate a general workflow for handling and troubleshooting issues with this compound.
Caption: General workflow for receiving, storing, and using the compound.
Caption: Decision-making workflow for troubleshooting common issues.
References
Technical Support Center: Suzuki Coupling with Bromonitropyridine Substrates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for Suzuki coupling reactions involving challenging bromonitropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield or no reaction with my bromonitropyridine substrate?
A1: Low yields with bromonitropyridine substrates are common and can stem from several factors. The most specific issue is the potential for the nitrogen atom in the pyridine ring to coordinate with the palladium catalyst.[1] This coordination can inhibit the catalyst's activity, effectively halting the catalytic cycle. Additionally, poor yields can result from common issues such as incomplete degassing (leaving oxygen in the reaction), impure reagents, or the use of a suboptimal catalyst-ligand system for this specific substrate class.
Q2: I am observing significant dehalogenation (protodebromination) of my starting material. How can I prevent this?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to an aryl-hydrogen bond.[2] This occurs when a palladium-hydride species is formed after the initial oxidative addition step. This intermediate can then undergo reductive elimination to release the dehalogenated product.[2]
To minimize dehalogenation:
-
Choice of Base and Solvent: Avoid using bases or solvents (like alcohols) that can easily act as a hydride source.[2] Using anhydrous aprotic solvents and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Reaction Conditions: Ensure your reaction is run under strictly anhydrous conditions, as water can sometimes be a proton source.
-
Ligand Choice: Employing bulky electron-rich ligands can favor the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid (Ar-B(OH)₂ reacting with itself to form Ar-Ar) is primarily caused by the presence of oxygen in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules as a side reaction, which also regenerates the Pd(0) catalyst.[2][3]
The most effective solution is rigorous degassing:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent Degassing: Degas your solvent thoroughly before use. Common methods include sparging with an inert gas for 15-30 minutes or using a series of freeze-pump-thaw cycles.
Q4: How do I choose the right catalyst and ligand for coupling with a bromonitropyridine?
A4: While the electron-withdrawing nitro group on the pyridine ring facilitates the initial oxidative addition step, the primary challenge is preventing catalyst inhibition by the pyridine nitrogen.[1][4] Therefore, the choice of ligand is critical.
-
Bulky, Electron-Rich Ligands: Modern phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ are highly effective. Their steric bulk helps to create a coordination sphere around the palladium that discourages binding by the pyridine nitrogen, while their electron-donating nature facilitates the reductive elimination step.[5][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent alternatives to phosphines. They are strong electron donors and can be sterically demanding, offering high stability and efficiency for challenging substrates.[7] PEPPSI-type precatalysts are often used with NHC ligands.[2]
Q5: What is the optimal base and solvent system for this type of reaction?
A5: The choice of base and solvent is interdependent and crucial for success. The base's primary role is to activate the organoboron species to facilitate transmetalation.[6][7]
-
Bases: Potassium phosphate (K₃PO₄) is a versatile and effective base, often used in Suzuki reactions.[1] Carbonates like Cs₂CO₃ and K₂CO₃ are also widely used. The choice may depend on the sensitivity of other functional groups in your molecules.
-
Solvents: Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF), often with a small amount of water (e.g., a 10:1 ratio of organic solvent to water) to help dissolve the inorganic base.[2]
Q6: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate?
A6: The choice of boron reagent can significantly impact the reaction's success by influencing stability and side reactions.
-
Boronic Acids: These are the most common and are generally more reactive than their ester counterparts.[4] However, they are more susceptible to side reactions like protodeboronation (replacement of the -B(OH)₂ group with a proton), especially if the aryl ring contains electron-withdrawing groups.[1][4]
-
Boronic Esters (Pinacol, Neopentyl, MIDA): These are more stable than boronic acids, less prone to protodeboronation, and often easier to purify.[2][8] Pinacol esters are very common and can be prepared via Miyaura borylation.[9] MIDA boronates are exceptionally stable and can release the boronic acid slowly under the reaction conditions, which is beneficial for complex syntheses.[8]
-
Potassium Trifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle. They are also less prone to protodeboronation.[7][8]
For challenging substrates like bromonitropyridines, using a more stable boronic ester or a trifluoroborate is often a good strategy to minimize decomposition and improve yields.
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst inhibition by pyridine nitrogen.[1]2. Inactive catalyst or improper ligand.3. Insufficient degassing (presence of O₂).[3] | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃) or an NHC ligand.[5][7]2. Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.3. Thoroughly degas the solvent and maintain an inert atmosphere. |
| Dehalogenation | 1. Presence of a hydride source (e.g., solvent, base).[2]2. Unfavorable kinetics for reductive elimination. | 1. Use anhydrous, aprotic solvents.2. Choose a non-hydride-donating base (e.g., K₃PO₄, Cs₂CO₃).3. Use bulky, electron-donating ligands to accelerate reductive elimination. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing Pd(0) to Pd(II).[2][3]2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Rigorously degas the reaction mixture and maintain an inert atmosphere.2. Ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst. |
| Protodeboronation | 1. Instability of the boronic acid (especially with EWGs).[1]2. Reaction conditions (e.g., high pH, prolonged heating). | 1. Use a more stable boronic ester (pinacol, MIDA) or a potassium trifluoroborate salt.[8]2. Optimize reaction time and temperature; screen different bases. |
General Experimental Protocol
The following is a representative protocol for the Suzuki coupling of a bromonitropyridine with an arylboronic acid. Conditions should be optimized for specific substrates.
Reagents & Equipment:
-
Bromonitropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromonitropyridine, arylboronic acid, and base.
-
In a separate vial, weigh the palladium precatalyst and ligand and add them to the Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80–100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: Competing reaction pathways in Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Pyrazole N-Arylation
Welcome to the technical support center for the optimization of pyrazole N-arylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole N-arylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole N-arylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System: The choice of catalyst and ligand is crucial. For copper-catalyzed reactions, a combination of a copper(I) source like CuI and a diamine ligand is often effective.[1][2][3] If you are using a ligand-free system, consider adding a ligand like 1,10-phenanthroline or a diamine to improve catalytic activity.[4][5] For challenging substrates, palladium catalysts with bulky electron-rich phosphine ligands (e.g., tBuBrettPhos) can be a good alternative.[6]
-
Base Selection: The base plays a critical role in the deprotonation of the pyrazole. Common bases include K₂CO₃, Cs₂CO₃, and KOtBu.[7][8] If your base is not strong enough, the reaction may not proceed efficiently. Consider switching to a stronger base like KOtBu, especially for less acidic pyrazoles.[7] The solubility of the base can also be a factor; organic-soluble bases like tetrabutylphosphonium malonate (TBPM) can sometimes improve reaction rates by creating a more homogeneous reaction mixture.[9]
-
Solvent Choice: The solvent can significantly influence the reaction outcome. While DMF is a common choice, other solvents like toluene or dioxane might be superior for specific substrate combinations.[4][8] Toluene is often considered a more "process-friendly" solvent.[4] The solubility of the pyrazole salt of the base in the solvent can affect the reaction rate.[8]
-
Reaction Temperature and Time: N-arylation reactions often require elevated temperatures, typically ranging from 80°C to 180°C.[4][7] If you are observing low conversion, increasing the reaction temperature or extending the reaction time might be necessary.[7] However, be mindful that excessively high temperatures can lead to side reactions and decomposition.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. If you are using an aryl bromide or chloride and getting low yields, consider switching to the corresponding aryl iodide.[2] Electron-deficient aryl halides are generally more reactive than electron-rich ones.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of your desired N-arylpyrazole. Here are some common side reactions and mitigation strategies:
-
Homo-coupling of Aryl Halide (Ar-Ar): This is a common side reaction, especially in copper-catalyzed systems. Optimizing the catalyst-to-ligand ratio and ensuring an inert atmosphere (e.g., by using argon or nitrogen) can help minimize this.
-
O-Arylation vs. N-Arylation: For pyrazoles with hydroxyl substituents, competitive O-arylation can occur. The choice of base and solvent can influence the N/O selectivity. Protecting the hydroxyl group before the arylation step might be necessary in some cases.[4]
-
Regioselectivity Issues (N1 vs. N2 Arylation): For unsymmetrical pyrazoles, a mixture of N1 and N2-arylated regioisomers can be formed. The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the aryl halide. The presence of directing groups on the pyrazole can also control the regioselectivity.[10] Careful optimization of reaction conditions, including the catalyst system and temperature, may be required to favor the desired isomer. Purification by chromatography is often necessary to separate the isomers.
Q3: How do I choose the optimal catalyst system for my specific pyrazole and aryl halide?
A3: The ideal catalyst system depends on the specific substrates you are using. Here are some general guidelines:
-
For General Applications: Copper-based systems are often the first choice due to their lower cost and toxicity compared to palladium. A combination of CuI and a diamine ligand is a robust starting point for a wide range of pyrazoles and aryl halides.[1][2][3]
-
For Hindered Substrates: If either your pyrazole or aryl halide is sterically hindered, a more active catalyst system may be required.[1][2] This could involve using a more specialized ligand for your copper catalyst or switching to a palladium-based system with a bulky phosphine ligand.[6]
-
For Aryl Chlorides: Aryl chlorides are generally less reactive. While some copper-catalyzed systems can activate aryl chlorides, palladium catalysts are often more effective for these substrates.
Troubleshooting Guides
Guide 1: Low or No Conversion
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | - Ensure the copper salt is fresh and not oxidized. - Add a suitable ligand (e.g., diamine, 1,10-phenanthroline).[4][5] |
| Insufficiently strong base | - Switch to a stronger base (e.g., from K₂CO₃ to KOtBu or Cs₂CO₃).[7] | |
| Low reaction temperature | - Increase the reaction temperature in increments of 10-20°C.[7] | |
| Unreactive aryl halide | - If using an aryl bromide or chloride, try the corresponding aryl iodide.[2] | |
| Poor solvent choice | - Screen different solvents such as toluene, dioxane, or DMF.[4][8] |
Guide 2: Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Mixture of N1 and N2 regioisomers | Unsubstituted or symmetrically substituted pyrazole | - This is expected for unsymmetrical pyrazoles. Optimize reaction conditions to favor one isomer (e.g., temperature, solvent). - Separate isomers using column chromatography. |
| Steric hindrance directing the reaction | - Consider the steric bulk of both the pyrazole substituents and the aryl halide. | |
| Presence of homo-coupled aryl halide | Inefficient catalytic cycle | - Ensure an inert reaction atmosphere. - Optimize the catalyst and ligand loading. |
| Presence of O-arylated product | Hydroxyl group on the pyrazole | - Protect the hydroxyl group prior to N-arylation. - Screen different bases and solvents to improve N/O selectivity.[4] |
Data Presentation
Table 1: Effect of Base and Solvent on Pyrazole N-Arylation Yield
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 95 | [2] |
| 2 | CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | K₂CO₃ | Dioxane | 110 | 24 | 88 | [2] |
| 3 | CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 93 | [2] |
| 4 | CuO/AB (5 mol%) | None | KOtBu | Toluene | 180 | 18 | 92 | [7] |
| 5 | CuO/AB (5 mol%) | None | K₂CO₃ | Toluene | 180 | 18 | 71 | [7] |
| 6 | Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | N/A | N/A | High | [8] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported examples.
Experimental Protocols
General Procedure for Copper-Diamine Catalyzed N-Arylation of Pyrazole
This protocol is adapted from the work of Buchwald and colleagues.[2][11]
-
Reaction Setup: To a resealable Schlenk tube, add CuI (5 mol%), the pyrazole (1.0 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, evacuate, and backfill with argon. Repeat this cycle two more times.
-
Reagent Addition: Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the solvent (e.g., dioxane or toluene, to make a ~1 M solution).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 110°C). Stir the reaction mixture for 24 hours.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired N-arylpyrazole.
Mandatory Visualizations
Caption: Experimental workflow for pyrazole N-arylation.
Caption: Troubleshooting flowchart for low yield in pyrazole N-arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even at boiling. | The solvent is not polar enough for the compound. | Select a more polar solvent. Good starting points for polar pyridines include ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. |
| Compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may be higher than the melting point of the impurities. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Poor recovery of the purified compound. | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. The cooling was not sufficient to induce maximum precipitation. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation. |
| Crystals are colored despite successful recrystallization. | Colored impurities are trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system is not optimal. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives good separation. Ensure the silica gel is packed uniformly without any air bubbles. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band on the column. | The compound may be too polar for silica gel, leading to strong adsorption. The sample was not loaded onto the column in a concentrated band. | Add a small amount of a polar modifier like methanol to the eluent. Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted starting materials: Such as 2-chloro-5-bromo-3-nitropyridine or 2-amino-5-bromopyridine.
-
Regioisomers: Isomers where the pyrazole group is attached at a different position on the pyridine ring, or where the bromo and nitro groups are in different positions.
-
Byproducts of side reactions: These can vary depending on the specific reaction conditions.
Q2: What is a good starting point for a recrystallization solvent?
A2: For a polar molecule like this compound, ethanol is a good initial choice for single-solvent recrystallization. For mixed-solvent systems, dissolving the crude product in a minimal amount of a "good" solvent like hot ethyl acetate and then slowly adding a "poor" solvent like hexane until turbidity persists is a common strategy.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots under UV light. Fractions containing the pure product will show a single spot with the same retention factor (Rf).
Q4: What are the recommended storage conditions for the purified compound?
A4: The purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of crude this compound, illustrating the effectiveness of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol) | 85% | 95% | 75% | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85% | 97% | 70% | Good for removing a broader range of impurities. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) | 85% | >99% | 60% | Most effective method for achieving high purity, especially for removing closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In a fume hood, place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves at the boiling point. Avoid adding excessive solvent.
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of 50 g of silica gel (230-400 mesh) in a 10% ethyl acetate in hexane solution.
-
Column Packing: Pour the slurry into a glass chromatography column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 10% ethyl acetate in hexane, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
Technical Support Center: Safe Handling of Nitrated Aromatic Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and safety precautions for nitrated aromatic compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitrated aromatic compounds?
A1: Nitrated aromatic compounds present several significant hazards that require careful management in a laboratory setting. These include:
-
Explosive Potential: Many nitrated aromatic compounds are thermally unstable and can decompose violently or explosively, especially when heated or subjected to shock.[1] The risk of explosion increases with the number of nitro groups on the aromatic ring.
-
Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2] For example, nitrobenzene is known to be toxic and can affect the central nervous system and blood's ability to transport oxygen.[3]
-
Corrosivity: The synthesis of these compounds often involves the use of highly corrosive acids like nitric acid and sulfuric acid, which can cause severe burns.[4]
-
Reactivity: Nitrated aromatic compounds can react violently with other chemicals, such as reducing agents and organic materials.[4] Picric acid, for instance, can form highly sensitive and explosive metal picrate salts when in contact with metals.[5]
Q2: What are the initial signs of a runaway nitration reaction, and what immediate actions should be taken?
A2: A runaway reaction is a dangerous exothermic reaction that is out of control. Key indicators include a rapid and unexpected increase in the internal temperature and pressure of the reaction vessel, vigorous gas evolution, and noticeable changes in the color (e.g., darkening or turning black) or viscosity of the reaction mixture.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants, especially the nitrating agent.
-
Enhance Cooling: If it is safe to do so, immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool it.[4]
-
Alert Personnel and Evacuate if Necessary: Inform others in the immediate vicinity. If the reaction appears uncontrollable, evacuate the area and follow your institution's emergency procedures.[4]
Q3: My nitrated aromatic compound has changed color during storage. What does this indicate?
A3: A color change, often to yellow or brown, in a nitrated aromatic compound during storage can indicate decomposition or the presence of impurities. For some compounds, this can be due to the formation of nitrated phenols, which are often colored. It is crucial to handle such materials with increased caution, as the decomposition products may be more sensitive or have different hazardous properties than the pure compound.
Data Presentation
Table 1: Occupational Exposure Limits for Selected Nitrated Aromatic Compounds
| Compound | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) | Skin Notation |
| Nitrobenzene | 1 ppm (5 mg/m³)[2] | 1 ppm (5 mg/m³)[2] | 1 ppm[2] | Yes[2] |
| Dinitrotoluene (mixed isomers) | 1.5 mg/m³ | 1.5 mg/m³ | 0.2 mg/m³ | Yes |
| Trinitrotoluene (TNT) | 0.5 mg/m³ | 0.5 mg/m³ | 0.1 mg/m³ | Yes |
TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value. Note: These values are for airborne exposure and should be used as a guideline. Always consult the most current safety data sheets (SDS) and relevant regulatory bodies for the most up-to-date information.
Table 2: Chemical Incompatibilities of Nitrated Aromatic Compounds
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Violent reaction, potential for explosion. |
| Reducing Agents | Metal hydrides, Powdered metals | Fire and explosion. |
| Metals and Metal Salts | Copper, Lead, Zinc, Mercury | Formation of highly sensitive and explosive metal picrates (especially with picric acid).[5] |
| Strong Oxidizing Agents | Perchlorates, Permanganates | Increased risk of fire and explosion. |
| Combustible Materials | Wood, Paper, Organic solvents | Fire hazard. |
Experimental Protocols
Protocol 1: Safe Disposal of Picric Acid (Trinitrophenol)
! CAUTION ! Dry picric acid is a high-explosion hazard. If you encounter a container of picric acid that appears dry, has crystal formation around the lid, or is in a metal-capped bottle, DO NOT TOUCH IT . Immediately contact your institution's Environmental Health and Safety (EHS) office.
Objective: To safely prepare hydrated picric acid for disposal.
Materials:
-
Container of picric acid (ensure it is still hydrated)
-
Deionized water
-
Plastic or ceramic spatula
-
Appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and butyl or Viton gloves.[5]
-
Designated hazardous waste container (glass or plastic, with a non-metal lid)
Procedure:
-
Inspection: Before handling, visually inspect the container for any signs of dryness or crystallization.[3]
-
Personal Protective Equipment (PPE): Don all required PPE.
-
Work Area: Conduct this procedure in a designated area, away from heat sources and incompatible materials. A chemical fume hood is recommended.
-
Rehydration (if necessary and safe to do so): If the picric acid is a paste but appears to be drying, slowly add small amounts of deionized water to maintain a water content of at least 30%.[2] Use a plastic or ceramic spatula to gently mix. Do not use metal spatulas , as they can form explosive metal picrates.[5]
-
Waste Transfer: Carefully transfer the hydrated picric acid into the designated hazardous waste container.
-
Decontamination: Wipe down the original container, spatula, and work surface with a wet cloth. Place the contaminated wipes in a sealed plastic bag with excess water and dispose of them as hazardous waste.
-
Labeling and Storage: Securely close the hazardous waste container and label it clearly as "Hazardous Waste: Picric Acid, Hydrated." Store it in a cool, dry, well-ventilated area away from incompatible materials until it can be collected by EHS.
Troubleshooting Guides
Issue: Unexpected Exotherm During Nitration Reaction
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase. | - Inadequate cooling.- Rate of nitrating agent addition is too fast.- Inefficient stirring. | - Immediately stop the addition of the nitrating agent.- Increase the efficiency of the cooling bath (e.g., add more ice or use a colder bath like ice/salt).[4]- Ensure vigorous stirring to improve heat dissipation. |
| Localized charring or darkening of the reaction mixture. | - Poor mixing leading to "hot spots." | - Improve agitation with a more powerful stirrer or a larger stir bar. |
| Vigorous gas evolution. | - Side reactions or decomposition due to high temperature. | - Follow the steps for controlling the exotherm. If the reaction is uncontrollable, evacuate and follow emergency procedures.[4] |
Issue: Low Yield or Purity of Nitrated Product
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| The desired product is not precipitating out of the reaction mixture upon quenching. | - The product is soluble in the acidic aqueous mixture.- The product is an oil at the quenching temperature. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[5] |
| The final product is contaminated with ortho and para isomers. | - Inherent nature of the electrophilic aromatic substitution reaction. | - Utilize column chromatography or recrystallization to separate the isomers. |
| The reaction yields only the mono-nitrated product when a di- or tri-nitrated product was expected. | - Insufficiently harsh reaction conditions (temperature too low, reaction time too short, or nitrating agent not strong enough). | - Consider increasing the reaction temperature (with extreme caution), extending the reaction time, or using a stronger nitrating agent (e.g., fuming nitric acid or oleum).[5] |
Mandatory Visualizations
Caption: Workflow for the safe handling of nitrated aromatic compounds.
Caption: Decision tree for responding to a nitrated aromatic compound spill.
References
- 1. worksafebc.com [worksafebc.com]
- 2. ecetoc.org [ecetoc.org]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Cross-Coupling Reactions with 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalysts and conditions for Suzuki-Miyaura coupling with this compound?
A1: For initial screening, a standard palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is recommended.[1] The electron-withdrawing nitro group on the pyridine ring is expected to facilitate the oxidative addition step, which is often rate-limiting.[2]
A typical starting point for the reaction conditions is outlined in the table below.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) or DME |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
These conditions have proven effective for Suzuki couplings of other substituted bromo-pyridines.[3][4]
Q2: My Suzuki-Miyaura reaction is showing low to no yield. What are the common causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. A logical troubleshooting workflow is presented below.
Q3: I am observing significant dehalogenation of my starting material. How can this be minimized?
A3: Dehalogenation is a common side reaction, especially with electron-rich or sterically hindered substrates. For this compound, while the nitro group is electron-withdrawing, the pyrazolyl substituent may introduce steric hindrance. To minimize dehalogenation:
-
Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can promote the desired cross-coupling pathway over dehalogenation.[5] Using a pre-catalyst that ensures the generation of the active Pd(0) species can also be beneficial.
-
Base Selection: Use a weaker or non-nucleophilic base. While a strong base is often required for transmetalation, excessively harsh basic conditions can promote dehalogenation. Screening different bases like Cs₂CO₃ or K₃PO₄ is advisable.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q4: Are there recommended catalysts for Buchwald-Hartwig amination with this substrate?
A4: Yes, for the Buchwald-Hartwig amination of this compound, palladium catalysts with bulky, electron-rich biarylphosphine ligands are highly recommended. These ligands facilitate both the oxidative addition and the reductive elimination steps, which are crucial for C-N bond formation.[6][7]
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ with a suitable ligand (e.g., XPhos, RuPhos, or BINAP) or a pre-catalyst (e.g., XPhos Pd G3) |
| Base | NaOtBu or LHMDS |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
For challenging aminations, especially with primary amines, using a pre-catalyst can lead to more consistent results.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: The reaction stalls at partial conversion.
| Possible Cause | Suggested Solution |
| Catalyst decomposition | Add a fresh portion of the catalyst and ligand. Ensure the reaction is under a strictly inert atmosphere. |
| Inhibition by product or starting material | The nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may be necessary. |
| Insufficient base | Ensure an adequate amount of a sufficiently strong base is used to facilitate transmetalation. |
Sonogashira Coupling
Problem: Low yield and formation of homocoupled alkyne (Glaser coupling).
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate Copper Source/Amount | Use a reliable source of Cu(I), such as CuI. The amount of the copper co-catalyst may need optimization; typically 5-10 mol% is used. |
| Inefficient Palladium Catalyst | For complex substrates, a copper-free Sonogashira coupling using a more active palladium catalyst (e.g., with a bulky phosphine ligand) might be more effective and avoid the Glaser side product.[9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Detailed Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid or pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Detailed Protocol:
-
In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing poor solubility with 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low solubility of this compound in common organic solvents like methanol and DMSO. Is this expected?
A1: Yes, this is a potential issue. The presence of a nitro group and a bromo substituent on the pyridine ring, combined with the planar pyrazolyl moiety, can lead to strong crystal lattice energy and poor interactions with solvents, resulting in low solubility. The first step is to systematically quantify the solubility in a range of solvents to establish a baseline.
Q2: What is the first and most critical step to address the poor solubility of my compound?
A2: The initial and most crucial step is to conduct a systematic solvent screening to identify the most suitable solvent or solvent system for your compound. This process involves testing the solubility in a variety of solvents with different polarities and properties. A well-documented solvent screening will provide a foundation for all subsequent optimization efforts.
Q3: My compound is intended for a biological assay, and high concentrations of DMSO are toxic to the cells. What can I do?
A3: A common strategy is to use a co-solvent system. This involves dissolving the compound in a strong solvent like DMSO at a high concentration and then diluting it with a more biocompatible solvent, such as PBS or cell culture media. It's crucial to observe for any precipitation upon dilution. Another approach is to explore the use of less toxic solubilizing agents or excipients.
Q4: Can changing the pH of the solution improve the solubility of this compound?
A4: The structure of this compound contains nitrogen atoms in the pyridine and pyrazole rings, which can be protonated. Therefore, modifying the pH can significantly impact its solubility. Experimenting with acidic or basic aqueous buffers may enhance solubility if the compound can form a soluble salt.
Q5: I need a high concentration of the compound for an in vivo study. What advanced techniques can I consider?
A5: For in vivo applications requiring higher concentrations, several advanced formulation strategies can be employed. These include:
-
Salt Formation: Creating a salt of the parent compound can dramatically improve solubility and dissolution rates.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to faster dissolution and higher apparent solubility.
Experimental Protocols & Methodologies
Protocol 1: Comprehensive Solvent Screening
Objective: To determine the approximate solubility of this compound in a panel of common organic solvents.
Materials:
-
This compound
-
Vials (e.g., 1.5 mL glass vials)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
A selection of solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Heptane)
Procedure:
-
Weigh out a fixed amount of the compound (e.g., 2 mg) into each vial.
-
Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex and then agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
-
Visually inspect for complete dissolution.
-
If the compound is fully dissolved, add another 2 mg and repeat the process until a saturated solution is achieved (solid is present).
-
If the compound is not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the agitation until it dissolves completely.
-
Record the total volume of solvent required to dissolve the initial mass.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for all selected solvents.
Data Presentation: Solubility Screening Results
Use the following table to record and compare the results from your solvent screening experiment.
| Solvent | Polarity Index | Dielectric Constant | Volume Added (mL) | Mass Dissolved (mg) | Approx. Solubility (mg/mL) | Observations (e.g., color, stability) |
| Heptane | 0.1 | 1.9 | ||||
| Toluene | 2.4 | 2.4 | ||||
| Dichloromethane | 3.1 | 9.1 | ||||
| Ethyl Acetate | 4.4 | 6.0 | ||||
| Acetone | 5.1 | 21 | ||||
| Ethanol | 5.2 | 25 | ||||
| Acetonitrile | 5.8 | 37.5 | ||||
| Methanol | 6.6 | 33 | ||||
| DMF | 6.4 | 37 | ||||
| DMSO | 7.2 | 47 |
Visualizing Workflows and Pathways
Validation & Comparative
X-ray Crystallographic Analysis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine Derivatives: A Comparative Guide
An extensive search of scientific literature and crystallographic databases for the single-crystal X-ray structure of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine and its direct derivatives has been conducted. The search confirms the commercial availability of the compound, but detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and the experimental protocol for its structure determination, are not available in the public domain.
While the specific compound requested by the user has not been structurally characterized in available literature, this guide will provide a comparative analysis of closely related pyrazole and pyridine derivatives whose crystal structures have been determined by X-ray diffraction. This comparison will offer insights into the expected structural features of the target molecule.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for related pyridine and pyrazole derivatives. This data can be used to infer potential structural parameters for this compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor |
| 4-Bromo-3,5-dinitropyrazole[1] | C₃HBr₂N₄O₄ | Monoclinic | P2₁/c | 3.702(2) | 11.109(7) | 13.105(8) | 94.21(2) | 537.5(6) | 4 | 0.0731 |
| 1-Phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide[2] | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 102.896(6) | 2806.9(3) | 4 | 0.0575 |
| 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid[3] | C₁₁H₁₁N₃O₃ | Triclinic | P-1 | 7.3323(3) | 8.8996(4) | 9.2132(4) | 82.529(3) | 587.39(4) | 2 | - |
Experimental Protocols
The general experimental protocol for single-crystal X-ray diffraction analysis of compounds similar to this compound typically involves the following steps.
1. Crystal Growth:
-
Suitable single crystals are grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
2. Data Collection:
-
A suitable crystal is mounted on a diffractometer.
-
Data is collected at a specific temperature, often low temperatures like 172 K, to minimize thermal vibrations.
-
Monochromatic X-ray radiation (e.g., Mo-Kα radiation, λ = 0.71073 Å) is used.
-
Data is collected using techniques like the shutterless ω-scan.
3. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods (e.g., with software like SHELXT).
-
The structure is then refined by a least-squares method (e.g., using SHELXL).
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Analysis and Visualization
To illustrate the expected workflow and structural relationships in the crystallographic analysis of such compounds, the following diagrams are provided.
Caption: Experimental workflow for crystal structure determination.
Caption: Logical relationship of structural features.
References
The Reactive Landscape of Bromonitropyridines: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, bromonitropyridines represent a critical class of building blocks. Their inherent reactivity, governed by the interplay of the electron-withdrawing nitro group and the versatile bromo substituent, makes them valuable precursors for the synthesis of complex heterocyclic compounds, including potent kinase inhibitors. This guide provides a comparative analysis of the reactivity of bromonitropyridine isomers in key synthetic transformations, supported by experimental data, and explores their relevance in the context of targeted drug discovery.
Executive Summary of Reactivity
The reactivity of a given bromonitropyridine isomer is dictated by the relative positions of the bromo (leaving group) and nitro (activating) groups on the pyridine ring. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, renders the molecule susceptible to nucleophilic attack. Generally, isomers where the nitro group is positioned ortho or para to the bromine atom exhibit enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions due to effective resonance stabilization of the Meisenheimer intermediate. In palladium-catalyzed cross-coupling reactions, factors such as C-Br bond strength, steric hindrance, and the electronic environment of the palladium catalyst's coordination sphere play crucial roles.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of bromonitropyridines. The strong electron-withdrawing nature of the nitro group is essential for activating the pyridine ring towards nucleophilic attack.
General Reactivity Trend: The position of the nitro group relative to the bromine atom significantly influences the reaction rate. Isomers with the nitro group at the ortho or para position to the bromine are substantially more reactive than those with a meta relationship. This is due to the ability of the nitro group to delocalize the negative charge of the intermediate Meisenheimer complex through resonance.
Table 1: Representative Yields for SNAr of Bromonitropyridine Isomers with Amines
| Bromonitropyridine Isomer | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitropyridine | Various Amines | Triethylamine | Ethanol | Reflux | 2-4 | 75-95% |
| 2-Amino-4-bromo-3-nitropyridine | Various Amines | - | - | - | - | High |
| 2,4-Dichloro-5-nitropyridine | 2-Fluoroaniline | DIPEA | DMF | RT | 12 | High |
Note: Data is compiled from representative protocols and may not be from a single comparative study.
Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with a Primary Amine [1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Solvent and Reagents: Dissolve the starting material in anhydrous ethanol (approx. 0.1 M). Add the amine nucleophile (1.1 equiv) followed by triethylamine (1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Bromonitropyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between bromonitropyridines and boronic acids or their derivatives. The general reactivity order for the halide is I > OTf > Br > Cl.[2]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH/H₂O | Reflux | High |
| 2-Amino-4-bromo-3-nitropyridine | Arylboronic acid | Pd Catalyst | - | Base | Dioxane/H₂O | 80-100 | High |
| 2,4-Dichloro-5-nitropyridine | Arylboronic acid | Pd Catalyst | - | Base | - | - | High |
Note: Conditions are representative and may vary depending on the specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromo-3-nitropyridine []
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-amino-4-bromo-3-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
This reaction is a powerful tool for the synthesis of arylamines from aryl halides. The choice of ligand is critical for achieving high yields and broad substrate scope.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
A general procedure involves heating the bromopyridine with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOtBu) in an inert solvent like toluene.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4] It typically employs a palladium catalyst and a copper(I) co-catalyst.
Table 3: Optimized Conditions for Sonogashira Coupling of Bromopyridines
| Bromopyridine Isomer | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | up to 96% |
Data from a study on 2-amino-3-bromopyridines.[5]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [5]
-
Reaction Setup: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.
-
Solvent and Reagents: Add DMF and stir for 30 minutes. Then, add 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction Conditions: Heat the mixture at 100 °C for 3 hours, monitoring by TLC.
-
Work-up and Purification: Follow standard aqueous work-up and purification by column chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The functionalized pyridine scaffolds derived from bromonitropyridines are prevalent in a multitude of kinase inhibitors.[6][7] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Rho-Kinase (ROCK) Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[8] Aberrant ROCK signaling is implicated in diseases such as hypertension, glaucoma, and cancer.
Caption: The Rho/ROCK signaling pathway leading to cytoskeletal reorganization.
ALK5 Signaling Pathway in TGF-β Signaling
Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor, is a serine/threonine kinase that mediates signaling by transforming growth factor-beta (TGF-β).[9] This pathway is integral to numerous cellular processes, and its dysregulation is linked to fibrosis and cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 9. journals.biologists.com [journals.biologists.com]
Validating the Biological Activity of Novel Compounds Synthesized from 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Comparative Guide
This guide provides a comparative overview of the potential biological activities of novel compounds derived from the 5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine scaffold. The information presented is a synthesis of established biological activities of similar pyrazole and pyridine-containing compounds and serves as a framework for evaluating new chemical entities. The experimental data herein is illustrative, designed to guide researchers in their validation studies.
Comparative Analysis of Biological Activities
Novel compounds synthesized from the this compound core were evaluated for their potential anticancer, antimicrobial, and anti-inflammatory activities. The following tables summarize the hypothetical quantitative data for a series of these novel compounds (designated NP-1 to NP-5) in comparison to standard reference compounds.
Table 1: In Vitro Anticancer Activity - IC50 Values (µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| NP-1 | 15.2 | 25.8 | 32.1 |
| NP-2 | 8.7 | 12.4 | 18.9 |
| NP-3 | 22.5 | 35.1 | 45.3 |
| NP-4 | 5.1 | 9.8 | 11.2 |
| NP-5 | 18.9 | 28.3 | 35.6 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell growth in vitro.
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| NP-1 | 32 | 64 | >128 |
| NP-2 | 16 | 32 | 64 |
| NP-3 | 64 | 128 | >128 |
| NP-4 | 8 | 16 | 32 |
| NP-5 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1]
Table 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) for NO Inhibition | Cell Viability at 100 µM (%) |
| NP-1 | 25.6 | 92.3 |
| NP-2 | 15.2 | 95.1 |
| NP-3 | 38.4 | 88.7 |
| NP-4 | 9.8 | 98.2 |
| NP-5 | 28.1 | 90.5 |
| Indomethacin | 12.5 | 99.1 |
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2.1 In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.[3]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.[3]
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization of Formazan: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]
2.2 Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
2.3 In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6]
-
Cell Culture and Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.[6]
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[6]
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.[6]
-
Data Acquisition: The absorbance is measured at 540-550 nm.[2]
-
Data Analysis: The concentration of nitrite is determined using a sodium nitrite standard curve. The IC50 value for NO inhibition is then calculated.
2.4 Cell Viability Assay (in conjunction with anti-inflammatory assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.[2]
-
Protocol: The MTT assay, as described in section 2.1, can be performed on the RAW 264.7 cells after treatment with the test compounds for the same duration as the anti-inflammatory assay.
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control group.[2]
Visualizations
3.1 Experimental Workflow for In Vitro Biological Activity Screening
Caption: Workflow for the synthesis and biological screening of novel compounds.
3.2 Simplified NF-κB Signaling Pathway in Inflammation
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
References
SAR (Structure-Activity Relationship) studies of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolylpyridine Analogs
Introduction to the SAR of Pyrazolylpyridine Scaffolds
The pyrazolylpyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition, receptor antagonism, and antimicrobial effects.[1][2][3] The structure-activity relationship of these molecules is highly dependent on the nature and position of substituents on both the pyridine and pyrazole rings. Understanding these relationships is crucial for the rational design of novel therapeutic agents. This guide will explore key structural modifications and their impact on biological activity, drawing insights from various studies on analogous compounds.
General SAR Workflow
The process of establishing a structure-activity relationship for a novel class of compounds typically follows a systematic workflow. This involves the synthesis of a library of analogs with systematic variations at different positions of the core scaffold, followed by biological evaluation to determine the effect of these changes on activity.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative Biological Activity of Pyrazolylpyridine Analogs
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as AMPK Activators [1]
| Compound | R1 | R2 | EC50 (AMPKα1γ1β1) µM | Efficacy (%) | IC50 (NRK-49F cell line) µM |
| Parent | H | H | >10 | - | >25 |
| 17f | 4-F-Ph | H | 0.42 | 79 | 0.78 |
| 17g | 4-Cl-Ph | H | 0.55 | 72 | 1.23 |
| 17h | 4-Me-Ph | H | 0.68 | 65 | 2.54 |
| 17j | 2-F-Ph | H | 1.21 | 58 | 5.67 |
| 17l | H | 4-F-Ph | 3.45 | 42 | 11.2 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators.[1]
Key SAR Insights from Table 1:
-
The presence of a substituent at the R1 position is crucial for activity.
-
Electron-withdrawing groups (F, Cl) at the para position of the R1 phenyl ring enhance potency.
-
Substitution at the R2 position is generally less favorable than at the R1 position.
Table 2: SAR of Pyrazole Derivatives as Cannabinoid Receptor 1 (CB1) Antagonists [2]
| Compound | R1 (at position 5) | R2 (at position 3) | Ki (CB1 Receptor) nM |
| SR141716A | 4-Cl-Ph | Piperidinyl carboxamide | 1.98 |
| Analog 1 | 4-I-Ph | Piperidinyl carboxamide | 0.75 |
| Analog 2 | 4-Br-Ph | Piperidinyl carboxamide | 1.20 |
| Analog 3 | 4-F-Ph | Piperidinyl carboxamide | 3.10 |
| Analog 4 | Ph | Piperidinyl carboxamide | 15.6 |
| Analog 5 | 4-I-Ph | N-propyl carboxamide | 25.4 |
Data extracted from a study on pyrazole derivatives as cannabinoid receptor antagonists.[2]
Key SAR Insights from Table 2:
-
A para-substituted phenyl ring at the 5-position is critical for high affinity.
-
The order of potency for the halogen substituent at the para position is I > Br > Cl > F.
-
The piperidinyl carboxamide at the 3-position is a key feature for potent antagonism.
Key Structural Modifications and Their Potential Impact
Based on the analysis of related compounds, the following structural regions of This compound are key for modification in future SAR studies.
References
- 1. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
Comparing the efficacy of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives with existing drugs
While direct efficacy data for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives remains limited in publicly available research, the broader family of pyrazole and pyridine compounds presents a rich and promising area of drug discovery. This guide provides a comparative overview of the demonstrated efficacy of structurally related pyrazole and pyridine derivatives against existing drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. The data is intended to provide a valuable resource for researchers and drug development professionals interested in the potential of this chemical class.
Anticancer Efficacy: A New Frontier in Oncology
Pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities. These molecules have been shown to target a variety of key signaling pathways and cellular processes implicated in cancer progression, including cell cycle regulation and receptor tyrosine kinase signaling.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HCT116 (Colon) | 0.85 | [1] |
| MCF-7 (Breast) | 0.92 | [1] | |
| HepG2 (Liver) | 1.12 | [1] | |
| Compound 1 | HCT116 (Colon) | 4.2 ± 0.2 | [1] |
| MCF-7 (Breast) | 17.8 ± 0.5 | [1] | |
| HepG2 (Liver) | 4.4 ± 0.4 | [1] | |
| Compound 2 | HCT116 (Colon) | 17.3 ± 0.5 | [1] |
| MCF-7 (Breast) | 94.2 ± 0.3 | [1] | |
| HepG2 (Liver) | 34.6 ± 2.6 | [1] | |
| Compound 33 | HCT116 (Colon) | < 23.7 | [2] |
| MCF-7 (Breast) | < 23.7 | [2] | |
| HepG2 (Liver) | < 23.7 | [2] | |
| A549 (Lung) | < 23.7 | [2] | |
| Compound 34 | HCT116 (Colon) | < 23.7 | [2] |
| MCF-7 (Breast) | < 23.7 | [2] | |
| HepG2 (Liver) | < 23.7 | [2] | |
| A549 (Lung) | < 23.7 | [2] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug, and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway
Anti-inflammatory Efficacy: Modulating the Inflammatory Response
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example. Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.
Comparative Anti-inflammatory Activity
The following table compares the in vivo anti-inflammatory activity of pyrazole derivatives with the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound/Drug | Dose | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | 45-60 | [3] |
| Compound 79 | 100 mg/kg | Significant | [4] |
| Compound 74 | Not specified | More active than celecoxib | [3] |
| Compound 75 | 50 mg/kg | Higher than phenylbutazone | [3] |
| Compound 76 | Not specified | Comparable to diclofenac | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar rats weighing 150-200g are used.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group by comparing the increase in paw volume with that of the control group (vehicle-treated).
Experimental Workflow
Antimicrobial Efficacy: Combating Infectious Agents
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridine and pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains, making them attractive scaffolds for the development of new anti-infective drugs.
Comparative Antimicrobial Activity
The following table presents the antibacterial activity of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines against various bacterial strains, with Tetracycline as the standard.
| Compound/Drug | Bacterial Strain | Activity | Reference |
| Tetracycline | Bacillus subtilis | Standard | [5] |
| Staphylococcus aureus | Standard | [5] | |
| Escherichia coli | Standard | [5] | |
| Pseudomonas aeruginosa | Standard | [5] | |
| Pyrazolo[3,4-b]pyridines (6a-h) | Various | Moderate | [5] |
| Thieno[2,3-b]pyridines (8a-h) | Various | Moderate | [5] |
| Compound 2f | Escherichia coli | 90.95% inhibition | [6] |
| Rifampicin | Escherichia coli | 97.53% inhibition | [6] |
Experimental Protocols
Agar Well Diffusion Method for Antibacterial Activity:
-
Bacterial Culture: The test bacteria are cultured in a suitable broth medium to achieve a standardized inoculum (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: The standardized bacterial culture is uniformly spread over the surface of Mueller-Hinton agar plates.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A well with the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion
While the specific efficacy of this compound derivatives requires further investigation, the broader classes of pyrazole and pyridine compounds represent a highly promising platform for the development of novel therapeutics. Their demonstrated efficacy in oncology, inflammation, and infectious diseases, coupled with their synthetic tractability, makes them attractive candidates for future drug discovery and development efforts. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine stands out as a valuable building block, incorporating several key pharmacophoric elements. This guide provides a comparative analysis of alternative synthetic methodologies for this target compound, offering insights into reaction efficiency, conditions, and potential for optimization. The presented data, derived from analogous transformations, serves as a benchmark for process development and scale-up.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several key synthetic strategies. The most common and direct method is the nucleophilic aromatic substitution (SNAr). However, advancements in synthetic chemistry offer compelling alternatives, including microwave-assisted synthesis for rapid reaction optimization and transition-metal-catalyzed cross-coupling reactions for potentially milder conditions and broader substrate scope.
| Parameter | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Microwave-Assisted SNAr | Method 3: Copper-Catalyzed C-N Coupling |
| Starting Material | 2-Chloro-5-bromo-3-nitropyridine | 2-Chloro-5-bromo-3-nitropyridine | 2-Chloro-5-bromo-3-nitropyridine |
| Reagents | Pyrazole, K2CO3 | Pyrazole, K2CO3 | Pyrazole, CuI, L-proline, K2CO3 |
| Solvent | Acetonitrile | Acetonitrile | DMSO |
| Temperature | 80 °C | 120 °C | 110 °C |
| Reaction Time | 12 - 24 hours | 30 - 60 minutes | 18 - 24 hours |
| Yield (%) | 85 - 95% (estimated) | 90 - 98% (estimated) | 80 - 90% (estimated) |
Note: The quantitative data presented is based on analogous reactions and should be considered as a guideline for optimization.
Reaction Pathways
The following diagram illustrates the relationship between the different synthetic approaches, starting from a common precursor.
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method represents a classical and often high-yielding approach to the synthesis of N-aryl heterocycles. The electron-withdrawing nitro group activates the C2 position of the pyridine ring, facilitating nucleophilic attack by pyrazole.
Protocol:
-
To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in acetonitrile, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Microwave-Assisted SNAr
Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Protocol:
-
In a microwave-safe reaction vessel, combine 2-chloro-5-bromo-3-nitropyridine (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography as described in Method 1.
Method 3: Copper-Catalyzed C-N Coupling
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to SNAr, particularly for less activated substrates. The use of a ligand, such as L-proline, can enhance the efficiency of the catalytic cycle.
Protocol:
-
To a sealable reaction tube, add 2-chloro-5-bromo-3-nitropyridine (1.0 eq), pyrazole (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The choice of synthetic method for this compound will depend on the specific requirements of the research, including the desired scale, available equipment, and time constraints.
-
Nucleophilic Aromatic Substitution (SNAr) remains a robust and high-yielding method, suitable for standard laboratory setups.
-
Microwave-Assisted SNAr offers a significant advantage in terms of reaction speed, making it ideal for rapid library synthesis and methodology development.
-
Copper-Catalyzed C-N Coupling provides a viable alternative, particularly in cases where the SNAr reaction may be sluggish or incompatible with other functional groups on a more complex substrate.
It is recommended that researchers perform small-scale optimization experiments to determine the most suitable conditions for their specific application.
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Studies of Pyrazole and Pyrazoline Derivatives
A detailed examination of the translational potential of pyrazole-based compounds from benchtop assays to preclinical models, offering insights for researchers and drug development professionals.
The journey of a novel therapeutic agent from laboratory discovery to clinical application is fraught with challenges, a primary one being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of in vitro and in vivo studies for derivatives of pyrazole and pyrazoline, scaffolds structurally related to 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. By presenting quantitative data from anti-inflammatory, anticancer, and antiprotozoal studies, this document aims to illuminate the correlations and discrepancies between laboratory assays and whole-organism responses, thereby aiding researchers in navigating the complexities of drug development.
Anti-Inflammatory Activity of Pyrazole and Pyrazoline Derivatives
A study exploring a series of pyrazole and pyrazoline derivatives has provided a clear dataset for comparing in vitro antioxidant and enzyme inhibition activities with in vivo anti-inflammatory and analgesic effects.
In Vitro vs. In Vivo Performance of Anti-Inflammatory Pyrazole Derivatives
| Compound | In Vitro Lipoxygenase Inhibition (IC50, µM) | In Vivo Carrageenan-Induced Paw Edema Inhibition (%) | In Vivo Analgesic Activity (Writhing Inhibition, %) |
| 2d | >100 | 60 | 55 |
| 2e | >100 | 65 | 60 |
| 2g | 80 | Not Reported | Not Reported |
Data synthesized from a study on pyrazole and pyrazoline derivatives as anti-inflammatory agents.[1][2]
The data reveals that while compound 2g was the most potent lipoxygenase inhibitor in vitro, compounds 2d and 2e demonstrated significant in vivo anti-inflammatory and analgesic activity, despite their weaker in vitro enzyme inhibition.[1][2] This highlights a common challenge in drug development where potent in vitro activity does not always directly translate to superior in vivo efficacy, suggesting that factors such as pharmacokinetics and metabolism play a crucial role.
In another investigation, amino-pyrazole derivatives were evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity.
In Vitro vs. In Vivo Performance of Amino-Pyrazole COX-2 Inhibitors
| Compound | In Vitro COX-2 Inhibition (IC50, nM) | In Vivo Carrageenan-Induced Rat Paw Edema Inhibition (%) |
| 33 | 39 | 96 |
| 34 | 34 | 87 |
| Celecoxib | 45 | Not specified in the same context |
Data from a study on amino-pyrazole derivatives as anti-inflammatory agents.[3]
Here, the in vitro potency of compounds 33 and 34 against COX-2 showed a strong correlation with their in vivo anti-inflammatory effects, with both compounds demonstrating efficacy comparable to or greater than the established drug, Celecoxib.[3]
In Vitro Lipoxygenase Inhibition Assay: The inhibitory activity of the compounds against soybean lipoxygenase was determined spectrophotometrically by measuring the formation of the hydroperoxide product from linoleic acid at 234 nm. Compounds were pre-incubated with the enzyme before the addition of the substrate.
In Vivo Carrageenan-Induced Paw Edema: Paw edema was induced in rats by sub-plantar injection of carrageenan. The test compounds or vehicle were administered orally prior to carrageenan injection. Paw volume was measured at various time points using a plethysmometer to determine the percentage of edema inhibition.[3]
Experimental Workflow for Anti-Inflammatory Studies
Caption: Workflow comparing in vitro enzyme inhibition with in vivo anti-inflammatory models.
Anticancer Activity of Pyrazoline Derivatives
A series of uncharged pyrazoline derivatives were designed as SHP2 inhibitors for cancer therapy, providing a clear case of translating in vitro target inhibition to in vivo anti-tumor activity.
In Vitro vs. In Vivo Performance of Pyrazoline SHP2 Inhibitors
| Compound | In Vitro SHP2 Inhibition (IC50, µM) | In Vivo HCT116 Xenograft Tumor Inhibition (%) |
| 4o | 0.89 | 58.8 (25 mg/kg) |
| 67.2 (50 mg/kg) | ||
| 5-FU | Not Applicable | 54.8 (25 mg/kg) |
Data from a study on pyrazoline derivatives as SHP2 inhibitors.[4]
Compound 4o demonstrated potent in vitro inhibition of the SHP2 enzyme.[4] This activity translated effectively to an in vivo setting, where it exhibited a dose-dependent anti-tumor effect in a mouse xenograft model of human colon cancer, with efficacy surpassing that of the standard chemotherapeutic agent 5-fluorouracil (5-FU) at a comparable dose.[4]
In Vitro SHP2 Inhibition Assay: The inhibitory activity against SHP2 phosphatase was measured using a fluorescence-based assay with a commercially available kit. The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate by the enzyme.
In Vivo HCT116 Xenograft Model: Human HCT116 colon cancer cells were subcutaneously implanted into nude mice. Once tumors reached a specified volume, mice were treated orally with the test compound or vehicle. Tumor volume and body weight were monitored throughout the study to assess efficacy and toxicity.[4]
Signaling Pathway of SHP2 Inhibition
Caption: SHP2's role in the RAS/MAPK pathway and its inhibition by a pyrazoline derivative.
Antiprotozoal Activity of Nitroaryl-Substituted Derivatives
In the context of infectious diseases, a study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives against Trypanosoma brucei provides another example of the in vitro-in vivo relationship.
In Vitro vs. In Vivo Performance of Antiprotozoal Thiadiazole Derivatives
| Compound | In Vitro Activity vs. T. b. rhodesiense (IC50, µM) | In Vivo Efficacy in Acute Mouse Model of HAT (Cure Rate) |
| 18b | Submicromolar | 3 out of 4 mice cured |
| 18c | 0.008 | Did not show best in vivo results |
| 18g | Submicromolar | 100% cure rate |
Data from a study on nitroaryl-substituted-1,3,4-thiadiazole derivatives.[5]
This study reveals a more complex relationship. While compound 18c was exceptionally potent in vitro, it did not translate to the best in vivo outcome.[5] Conversely, compound 18g , which also had submicromolar in vitro activity, demonstrated a 100% cure rate in the animal model.[5] This underscores that for antiparasitic agents, factors like metabolic stability, ability to reach the target parasite within the host, and potential for host toxicity are critical determinants of in vivo success.
In Vitro Trypanocidal Activity Assay: The activity against the bloodstream form of Trypanosoma brucei rhodesiense was determined by incubating the parasites with serial dilutions of the compounds. Parasite viability was assessed after a set period using a resazurin-based assay.
In Vivo Mouse Model of Human African Trypanosomiasis (HAT): Mice were infected with T. brucei. Treatment with the test compounds was initiated post-infection. The presence of parasites in the blood was monitored over time to determine the cure rate.[5]
Logical Flow of Antiprotozoal Drug Discovery
Caption: A simplified workflow for the discovery of antiprotozoal lead compounds.
Conclusion
The presented data from studies on pyrazole, pyrazoline, and related heterocyclic derivatives underscore the critical importance of integrating both in vitro and in vivo evaluations early in the drug discovery process. While in vitro assays are indispensable for high-throughput screening and elucidating mechanisms of action, they do not fully recapitulate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can only be assessed through in vivo studies.
For researchers and drug development professionals, a key takeaway is that a strong correlation between in vitro and in vivo data, as seen with the amino-pyrazole COX-2 inhibitors, provides greater confidence in a compound's therapeutic potential. Conversely, discrepancies, such as those observed with some of the anti-inflammatory and antiprotozoal compounds, highlight the need for comprehensive pharmacokinetic and pharmacodynamic profiling to understand the factors that govern a compound's ultimate performance in a preclinical model. This comparative approach is essential for making informed decisions and efficiently advancing the most promising candidates toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to the ATP pocket of a wide range of kinases.[1] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a specific focus on a hypothetical inhibitor derived from the 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine scaffold, herein designated as BPP-1.
While specific kinome-wide cross-reactivity data for inhibitors based on this exact scaffold is not extensively available in the public domain, this guide will utilize data from closely related pyrazolopyridine derivatives to provide a comparative context. This document will summarize quantitative data, detail the experimental methodologies for kinase profiling, and visualize key signaling pathways and experimental workflows.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic window and potential off-target effects. A comprehensive kinase panel screening is the standard method to determine a compound's selectivity. The following tables compare the hypothetical cross-reactivity profile of BPP-1 with publicly available data for other pyrazolopyridine-based kinase inhibitors.
Table 1: Hypothetical Kinase Inhibition Profile of BPP-1
Disclaimer: The following data for BPP-1 is hypothetical and for illustrative purposes only, designed to represent a plausible profile for a novel kinase inhibitor based on the specified scaffold.
| Kinase Target | IC50 (nM) | Primary Cellular Process |
| Primary Target(s) | ||
| Aurora Kinase A | 15 | Mitotic regulation, cell cycle control |
| Aurora Kinase B | 25 | Mitotic regulation, cytokinesis |
| Secondary Targets (Off-Targets) | ||
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 150 | Angiogenesis, cell proliferation |
| Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | 300 | Cell growth, proliferation, and differentiation |
| c-Src Tyrosine Kinase (SRC) | > 1000 | Cell adhesion, proliferation, and migration |
| Abelson murine leukemia viral oncogene homolog 1 (ABL1) | > 1000 | Cell differentiation, division, and adhesion |
Table 2: Cross-Reactivity Profile of a Selective Pyrazolopyridine HPK1 Inhibitor (Compound 16)
This compound was identified as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[2] A screen against 371 kinases revealed high selectivity.[2]
| Kinase Target | Projected IC50 (µM) | Primary Cellular Process |
| Primary Target | ||
| HPK1 (MAP4K1) | < 1 | T-cell receptor signaling, immune response |
| Significant Off-Targets | ||
| 11 other kinases | < 1 | Various |
| >350 other kinases | > 1 | Various |
Table 3: Cross-Reactivity Profile of Glumetinib (a Pyrazolo[4,3-b]pyridine derivative)
Glumetinib is a highly selective c-Met inhibitor.[1]
| Kinase Target | Potency | Primary Cellular Process |
| Primary Target | ||
| c-Met | Sub-nanomolar | Cell proliferation, motility, and invasion |
| Selectivity | ||
| High selectivity against a panel of 312 other kinases | - | Various |
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is achieved through various biochemical assays. The following are detailed protocols for commonly employed methods.
In Vitro Kinase Profiling: Radiometric Assay ([³³P]-ATP Filter Binding)
This method measures the incorporation of a radiolabeled phosphate group from [³³P]-ATP onto a substrate by the kinase.
Materials:
-
Purified kinase enzymes
-
Specific peptide or protein substrates
-
[³³P]-ATP (radioactive)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Test compound (e.g., BPP-1) serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound dilution or DMSO (control).
-
Add 20 µL of a master mix containing the kinase and its specific substrate in kinase reaction buffer. .
-
Incubate for 10-20 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 25 µL of [³³P]-ATP solution.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours) at 30°C.
-
Reaction Termination and Substrate Capture:
-
Spot the entire reaction volume onto a phosphocellulose filter plate.
-
The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will not.
-
-
Washing: Wash the filter plate multiple times with wash buffer to remove unbound [³³P]-ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
In Vitro Kinase Profiling: Luminescence-Based Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified kinase enzymes
-
Specific peptide or protein substrates
-
ATP
-
Kinase reaction buffer
-
Test compound serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Opaque-walled multi-well plates (e.g., white 384-well plates)
-
Luminometer
Procedure:
-
Compound Preparation: As described for the radiometric assay.
-
Kinase Reaction:
-
Set up the kinase reaction in an opaque-walled plate containing the kinase, substrate, ATP, and test compound in kinase reaction buffer.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Detection: Measure the luminescence in each well using a luminometer.
-
Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher inhibition of the kinase. Calculate the percentage of inhibition and IC50 values.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of VEGFR2 and PDGFRβ signaling by BPP-1.
Experimental Workflow
Caption: Generalized workflow for in vitro kinase inhibitor profiling.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) for pyrazolopyridine inhibitors.
References
Head-to-head comparison of different catalysts for the synthesis of pyrazolylpyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolylpyridines, a class of heterocyclic compounds with significant pharmacological interest, is a focal point of contemporary medicinal chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalysts employed in the synthesis of pyrazolylpyridines, offering valuable insights for researchers in drug discovery and development.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for optimizing reaction yields, minimizing reaction times, and ensuring operational simplicity. Below is a summary of quantitative data for different catalysts used in the synthesis of pyrazolylpyridine derivatives.
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Time | Ref. |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | 100 °C, solvent-free | High | 15-40 min | [1] |
| Ionic Liquid ([bmim]Br) | Aldehyde, Acyl acetonitrile, Amino heterocycle (e.g., 5-aminopyrazole) | 80°C | 92-95% | 4 h | [2] |
| Nano-magnetic metal-organic frameworks | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | 100 °C, solvent-free | High | Not specified | [1] |
| CuFe2O4@HNTs | Ethyl acetoacetate, hydrazine hydrate, benzaldehyde, ammonium acetate | Room Temperature, EtOH | Not specified | 20 min | [3] |
| Fe2O3@Fe3O4@Co3O4 | Aldehyde derivatives, malononitrile, ammonium acetate | 110 °C, solvent-free | Not specified | Not specified | [3] |
| SrFe12O19 | Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate | 100 °C, solvent-free | Not specified | Not specified | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrazolylpyridines. Below are generalized methodologies based on published literature.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst.[1][4]
-
Reactant Mixture Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the catalyst (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)2, 20 mg).
-
Reaction Execution: The reaction mixture is stirred at 100 °C under solvent-free conditions.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Catalyst Separation: Upon completion, the reaction mixture is cooled to room temperature. Hot ethanol is added, and the magnetic catalyst is separated using an external magnet.
-
Product Isolation: The ethanol is evaporated under reduced pressure, and the crude product is purified by plate chromatography (EtOAc/n-hexane:1/1) to afford the desired pyrazolo[3,4-b]pyridine derivative.
One-Pot Three-Component Synthesis of Fused Pyridine Derivatives in an Ionic Liquid.[2]
-
Reactant and Solvent Addition: A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine, 1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
Heating and Monitoring: The reaction mixture is stirred at 80°C for 4 to 7 hours. The reaction progress is monitored by TLC.
-
Product Precipitation: Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product.
-
Purification: The solid is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield the final fused pyridine derivative.
Visualizing the Synthesis Workflow
A general workflow for the catalytic synthesis of pyrazolylpyridines is depicted below. This diagram illustrates the key steps from reactant preparation to final product purification.
Caption: A generalized workflow for the synthesis of pyrazolylpyridines.
References
Reproducibility of Synthesis Protocols for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a key intermediate in pharmaceutical research. Due to the absence of a publicly available, detailed synthesis protocol for this specific molecule, this document outlines a feasible two-step synthetic pathway based on established chemical principles and published procedures for analogous compounds. The guide offers detailed experimental protocols, presents expected quantitative data in tabular format, and includes visualizations to aid in understanding the proposed workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-5-bromo-3-nitropyridine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 2-position is displaced by pyrazole.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-bromo-3-nitropyridine
This protocol is adapted from a known procedure for the synthesis of halo-nitropyridines.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine in concentrated HCl and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-5-bromo-3-nitropyridine.
Step 2: Synthesis of this compound
This proposed protocol is based on general procedures for the nucleophilic aromatic substitution of activated halopyridines.
Materials:
-
2-chloro-5-bromo-3-nitropyridine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Sodium Hydride)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., Acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of pyrazole in DMF, add potassium carbonate.
-
Add a solution of 2-chloro-5-bromo-3-nitropyridine in DMF to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for the proposed synthesis. The data for Step 1 is based on reported yields for similar transformations. The data for Step 2 is an estimation based on analogous SNAr reactions on activated chloronitropyridines.
Table 1: Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Amino-5-bromo-3-nitropyridine | - | NaNO₂, HCl, CuCl | Water, CH₂Cl₂ | 0-70 | 2-4 |
| 2 | 2-chloro-5-bromo-3-nitropyridine | Pyrazole | K₂CO₃ | DMF | 80-100 | 4-8 |
Table 2: Comparative Performance of Synthesis Protocols
| Protocol Step | Expected Yield (%) | Expected Purity (%) | Key Byproducts | Notes |
| Step 1: Synthesis of 2-chloro-5-bromo-3-nitropyridine | ||||
| Protocol A (Sandmeyer) | 50-70 | >95 (after chromatography) | Diazonium salt decomposition products, starting material | Yield can be variable depending on the stability of the diazonium salt. |
| Step 2: Synthesis of this compound | ||||
| Protocol B (SNAr with K₂CO₃/DMF) | 60-85 | >98 (after chromatography) | Unreacted starting materials | The nitro group strongly activates the 2-position for nucleophilic attack, leading to potentially high yields. |
| Protocol C (Alternative SNAr with NaH/THF) | 70-90 | >98 (after chromatography) | Unreacted starting materials | Sodium hydride is a stronger base and may lead to higher yields but requires stricter anhydrous conditions. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental and analytical procedures for the synthesis and characterization of the target compound.
Caption: Experimental and analytical workflow for the proposed synthesis.
Disclaimer: The provided synthesis protocols and expected data are based on established chemical literature for similar compounds. Actual results may vary depending on experimental conditions, reagent quality, and scale. This guide is intended for informational purposes for qualified researchers and should be used in conjunction with standard laboratory safety practices.
Safety Operating Guide
Proper Disposal of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated and nitrated organic compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Hazard Identification
Potential Hazards Include:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the solid material and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process.[3] Due to its chemical structure, this compound waste must be classified as halogenated organic waste .[3][4]
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste" and "Halogenated Organic Waste."[3]
-
Chemical Identification: The label must include the full chemical name: "this compound" and list any other components in the waste mixture.[3][5]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[4][6] Mixing different waste streams can lead to dangerous chemical reactions and complicates the disposal process.[6][7]
The following table summarizes the key disposal parameters for halogenated organic compounds.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains bromine, a halogen.[3][4] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | To prevent spills and vapor release.[3][8] |
| Labeling | "Hazardous Waste," full chemical name, and associated hazards.[5] | Ensures proper identification and handling by waste management personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA), well-ventilated.[5] | For safe, temporary storage prior to disposal. |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the procedural steps for the collection and disposal of waste containing this compound.
Materials:
-
Designated halogenated organic waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Spill kit for chemical spills
Procedure:
-
Waste Generation: During your experimental workflow, collect all materials contaminated with this compound. This includes:
-
Unused or excess chemical
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves)
-
Rinsate from cleaning contaminated glassware (if using an organic solvent)
-
-
Waste Transfer: Carefully transfer the waste into the designated "Halogenated Organic Waste" container.
-
Container Management:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be well-ventilated and away from heat sources or incompatible chemicals.
-
Disposal Request: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method
The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal facility.[3] The most common and effective method for the destruction of pyridine derivatives and other halogenated organic compounds is high-temperature incineration.[3] This process ensures the complete breakdown of the hazardous material into less harmful components.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and waste disposal protocols, as well as local and national regulations.[9][11][12] If you have any doubts, contact your Environmental Health and Safety (EH&S) department for guidance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ethz.ch [ethz.ch]
- 11. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. acs.org [acs.org]
Personal protective equipment for handling 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Essential Safety and Handling Guide for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound. The following procedures are based on established best practices for managing hazardous chemicals, drawing upon safety data for structurally related bromo-, nitro-, and pyridine-containing compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Chemical splash goggles and face shield[1] | Nitrile or neoprene gloves (double-gloving recommended)[1] | Chemical-resistant laboratory coat[1] | Not generally required if handled within a certified chemical fume hood[4] |
| Conducting Reactions (in a fume hood) | Chemical splash goggles and face shield[1] | Nitrile or neoprene gloves (double-gloving recommended)[1] | Chemical-resistant laboratory coat[1] | Not generally required if handled within a certified chemical fume hood[4] |
| Handling Spills | Chemical splash goggles and face shield[2] | Impervious gloves (e.g., butyl rubber)[5] | Impervious clothing and boots[2] | Required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[6][7] |
| Waste Disposal | Safety goggles[4] | Nitrile or butyl rubber gloves[4] | Laboratory coat[4] | Not generally required for sealed containers handled properly[4] |
Operational and Disposal Plans
Pre-Handling Checklist
-
Verify Fume Hood Functionality : Ensure the chemical fume hood is certified and operating correctly.[1]
-
Assemble PPE : Confirm that all necessary PPE is available and in good condition.[1]
-
Locate Emergency Equipment : Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[1][4]
Standard Handling Procedure
-
Work in a Fume Hood : Always handle the compound within the sash of a chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid Dust Generation : When weighing the solid compound, do so in a contained manner within the hood to prevent dust dispersal.[8]
-
Prevent Contact : Use appropriate tools to avoid direct contact with the chemical.[1]
-
Maintain Container Integrity : Keep containers of the chemical tightly closed when not in use.[2][9]
-
Practice Good Hygiene : Do not eat, drink, or smoke in the handling area.[8][10] Wash hands thoroughly with soap and water after removing gloves.[1] Contaminated work clothes should be laundered separately before reuse.[8]
Spill Response Protocol
-
Evacuate and Alert : In the event of a spill, evacuate the immediate area and inform colleagues and the laboratory supervisor.[2][4]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
Containment (Small Spills) : For small spills within a fume hood, use an inert absorbent material such as sand or vermiculite for containment. Do not use combustible materials.[4]
-
Cleanup : Trained personnel equipped with appropriate PPE should handle the cleanup.[2] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.[1][4]
Waste Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, filter paper) and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregation : Place all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.[1]
-
Storage : Store waste containers in a designated, cool, and well-ventilated area, away from incompatible materials.[4][5]
-
Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
